molecular formula C9H6N2 B3390870 6-ethynyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1256790-91-6

6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Numéro de catalogue: B3390870
Numéro CAS: 1256790-91-6
Poids moléculaire: 142.16 g/mol
Clé InChI: MHDBZOMBGCHBKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-ethynyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1h-Pyrrolo[3,2-b]pyridine,6-ethynyl- is 142.053098200 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-ethynyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethynyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethynyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h1,3-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDBZOMBGCHBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=CN2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293760
Record name 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-91-6
Record name 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data derived from established NMR principles and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related molecules.

Introduction

6-ethynyl-1H-pyrrolo[3,2-b]pyridine belongs to the azaindole family, a class of bicyclic heteroaromatic compounds that are prominent scaffolds in numerous biologically active molecules. The ethynyl substituent at the 6-position provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable building block in synthetic chemistry. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of such organic molecules in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectral features of the title compound, offering a framework for its identification and characterization.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine core is used.

Caption: Molecular structure and atom numbering of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine. These predictions are based on data from the closely related 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and general substituent effects in heteroaromatic systems.[1] The spectra are predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~11.8br s1HH1 (N-H)-
~8.4d1HH7J ≈ 2.0 Hz
~8.0d1HH5J ≈ 2.0 Hz
~7.7dd1HH3J ≈ 3.0, 1.5 Hz
~6.6dd1HH2J ≈ 3.0, 2.0 Hz
~4.2s1HH9 (C≡C-H)-
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~148.5C7a
~144.0C7
~131.0C3a
~127.5C3
~121.0C5
~117.0C6
~101.5C2
~83.0C8 (C≡CH)
~79.0C9 (C≡CH)

Detailed Spectral Interpretation

The interpretation of the NMR spectra is foundational to the structural confirmation of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine. The electronic environment of each nucleus, dictated by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects, governs its chemical shift.

¹H NMR Spectrum Analysis
  • N-H Proton (H1): The pyrrole N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~11.8 ppm). This is due to its acidic nature and the potential for hydrogen bonding with the DMSO solvent.

  • Pyridine Ring Protons (H5, H7): The pyridine portion of the bicyclic system contains two protons, H5 and H7. H7 is adjacent to the pyrrole nitrogen and is expected to be deshielded, appearing at approximately 8.4 ppm. H5 is anticipated to resonate at a slightly more upfield position, around 8.0 ppm. Both are expected to appear as doublets with a small meta-coupling constant (J ≈ 2.0 Hz).

  • Pyrrole Ring Protons (H2, H3): The pyrrole ring protons, H2 and H3, are coupled to each other. H3 is expected to appear as a doublet of doublets around 7.7 ppm, while H2 will likely be found further upfield at approximately 6.6 ppm. The coupling between them should be on the order of J ≈ 3.0 Hz.

  • Ethynyl Proton (H9): The terminal alkyne proton is anticipated to resonate as a sharp singlet around 4.2 ppm. Its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons: The nine carbon atoms of the molecule are expected to give rise to nine distinct signals in the proton-decoupled ¹³C NMR spectrum. The quaternary carbons (C3a, C6, and C7a) are typically identified by their lower intensity in the spectrum. The carbons of the pyridine ring (C5, C7, and C7a) are generally found at lower field (higher ppm) than those of the pyrrole ring (C2, C3, and C3a), with the exception of the bridgehead carbons.

  • Ethynyl Carbons (C8, C9): The sp-hybridized carbons of the ethynyl group are expected to appear in the range of 70-90 ppm.[2] The carbon directly attached to the aromatic ring (C8) is predicted to be slightly downfield of the terminal carbon (C9).

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate spectral interpretation. The following is a generalized protocol for the NMR analysis of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

  • For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

G cluster_0 NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq_1d 1D NMR Acquisition (¹H, ¹³C) prep->acq_1d process Data Processing (FT, Phasing, Baseline Correction) acq_1d->process acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d Optional, for complex spectra interpret Spectral Interpretation & Structure Elucidation process->interpret acq_2d->process report Final Report Generation interpret->report

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of two fundamental molecular properties of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies for their determination is critical for compound characterization, high-resolution analysis, and ensuring data integrity in drug discovery and development.

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for accurate data interpretation, particularly in the context of mass spectrometry.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. The calculation is based on the average atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. This monoisotopic mass is a precise value that does not consider the weighted average of isotopic abundances.[1] It is a critical parameter in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of confidence.

Core Physicochemical Properties of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

The foundational step in determining the molecular weight and exact mass of a compound is to establish its correct molecular formula. The structure of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine consists of a 1H-pyrrolo[3,2-b]pyridine core (C7H6N2) with an ethynyl group (-C≡CH) substituted at the 6-position, replacing a hydrogen atom. This leads to the molecular formula C9H6N2 .

Based on this formula, the key mass-related properties are summarized below:

PropertyValueUnit
Molecular FormulaC9H6N2
Molecular Weight 142.16 g/mol
Exact Mass 142.05310 Da

Note: These values are calculated and may vary slightly depending on the source of atomic weight and isotopic mass data.

Calculation Methodology

The derivation of the molecular weight and exact mass for C9H6N2 is a fundamental exercise in chemical mathematics, relying on established atomic weights and isotopic masses.

Molecular Weight Calculation

To calculate the molecular weight, the number of atoms of each element is multiplied by its average atomic weight, and the results are summed.[2]

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Total Molecular Weight: 108.099 + 6.048 + 28.014 = 142.161 u (or g/mol )

Exact Mass Calculation

For the exact mass, the number of atoms of each element is multiplied by the mass of its most abundant isotope.[3]

  • Carbon (¹²C): 9 atoms × 12.00000 u = 108.00000 u

  • Hydrogen (¹H): 6 atoms × 1.00783 u = 6.04698 u

  • Nitrogen (¹⁴N): 2 atoms × 14.00307 u = 28.00614 u

  • Total Exact Mass: 108.00000 + 6.04698 + 28.00614 = 142.05312 u (or Da)

Experimental Determination via Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive analytical technique for the experimental determination of a compound's exact mass, which in turn confirms its elemental composition.

Workflow for Exact Mass Determination

The process of determining the exact mass of a novel or synthesized compound like 6-ethynyl-1H-pyrrolo[3,2-b]pyridine follows a standardized workflow.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing & Analysis Sample 1. Synthesized Compound Dissolution 2. Dissolution in Volatile Solvent Sample->Dissolution Dilution 3. Dilution to Low Concentration Dissolution->Dilution Infusion 4. Infusion into Mass Spectrometer Dilution->Infusion Ionization 5. Ionization Source (e.g., ESI) Infusion->Ionization MassAnalyzer 6. High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detection 7. Ion Detection MassAnalyzer->Detection Spectrum 8. Mass Spectrum Generation Detection->Spectrum Peak 9. Identification of [M+H]+ Peak Spectrum->Peak Comparison 10. Comparison of Experimental m/z with Calculated Exact Mass Peak->Comparison Confirmation 11. Elemental Composition Confirmation Comparison->Confirmation

Caption: Workflow for the experimental determination of exact mass using HRMS.

Detailed Experimental Protocol

The following is a generalized protocol for the determination of the exact mass of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Objective: To experimentally verify the exact mass of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and confirm its elemental composition (C9H6N2).

Materials:

  • Synthesized and purified 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • Formic acid (for aiding ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard.

    • Set the ionization source to positive electrospray ionization (ESI) mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal signal intensity.

    • Set the mass analyzer to acquire data in a full scan mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000 FWHM).

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (exact mass 142.05310 Da), the [M+H]⁺ ion should have an m/z of approximately 143.06093.

    • Compare the experimentally measured m/z value of the [M+H]⁺ peak to the theoretically calculated exact mass. The mass error should typically be within 5 ppm for confirmation.

    • Utilize the software's formula calculator to confirm that the measured exact mass corresponds to the elemental composition of C9H7N2⁺ (for the [M+H]⁺ ion).

Conclusion

The precise determination of the molecular weight and exact mass of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is a fundamental requirement for its chemical characterization. While the molecular weight (142.16 g/mol ) is essential for synthetic procedures, the exact mass (142.05310 Da) is indispensable for structural confirmation and purity assessment through high-resolution mass spectrometry. The methodologies outlined in this guide provide a robust framework for both the theoretical calculation and experimental verification of these critical physicochemical parameters, ensuring data accuracy and reliability in research and development.

References

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.[1]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight.[2]

  • ChemCalc. (n.d.). Molecular Formula Analysis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Masses. Retrieved from [Link]

  • Aakash Institute. (n.d.). Average Atomic Mass-Average Molecular Mass: Definitions, Examples, Practice problems & FAQs. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of Common Elements and Isotopes. Retrieved from [Link]

  • Böcker, S., & Lipták, Z. (2005). Isotope distributions. Friedrich-Schiller-Universität Jena.[3]

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocol for 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility and modulate kinase hinge-binding interactions[1]. The introduction of a terminal alkyne at the 6-position—yielding 6-ethynyl-1H-pyrrolo[3,2-b]pyridine —provides a highly versatile synthetic handle. This building block is primed for downstream "click" chemistry (CuAAC) to generate triazole-linked libraries or for further cross-coupling to access extended conjugated systems [2].

This protocol details a robust, two-step synthetic workflow starting from commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine. The methodology leverages a palladium-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMSA), followed by a mild, base-mediated desilylation.

Mechanistic Causality in Experimental Design
  • Halogen Selection: 6-Bromo-1H-pyrrolo[3,2-b]pyridine is selected over the chloro-analogue because the oxidative addition of the Pd(0) catalytic species into the C–Br bond is significantly faster, allowing for milder reaction conditions that prevent degradation of the electron-rich pyrrole ring [3].

  • Protection Strategy: While the pyrrole nitrogen (N1) can be protected (e.g., with a Boc or Tosyl group) to prevent catalyst poisoning or unwanted N-alkylation, optimized Sonogashira conditions using an excess of amine base (triethylamine) and a highly active catalyst system (Pd(PPh₃)₂Cl₂ / CuI) allow for successful coupling on the unprotected azaindole, saving two synthetic steps (protection and subsequent deprotection) [1].

  • Desilylation Reagent: Potassium carbonate (K₂CO₃) in methanol is chosen over tetrabutylammonium fluoride (TBAF) for the removal of the TMS group. TBAF often leaves stubborn tetrabutylammonium residues that co-elute with polar azaindoles during chromatography. The K₂CO₃/MeOH system provides a clean, easily extractable product.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM Starting Material 6-Bromo-1H-pyrrolo[3,2-b]pyridine Reagents1 Pd(PPh3)2Cl2, CuI Et3N, DMF, 80°C TMS-Acetylene SM->Reagents1 Intermediate Intermediate 6-(TMS-ethynyl)-1H-pyrrolo[3,2-b]pyridine Reagents1->Intermediate Reagents2 K2CO3, MeOH Room Temperature, 2h Intermediate->Reagents2 QC1 QC Checkpoint 1 LC-MS:[M+H]+ 215.1 TLC: Rf 0.4 (Hex/EtOAc) Intermediate->QC1 Product Final Product 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Reagents2->Product QC2 QC Checkpoint 2 LC-MS: [M+H]+ 143.1 1H NMR: Terminal Alkyne ~3.1 ppm Product->QC2

Fig 1: Two-step synthetic workflow for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine with integrated QC checkpoints.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Quantities for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Sonogashira Coupling
6-Bromo-1H-pyrrolo[3,2-b]pyridine197.031.001.97 gStarting Material
Trimethylsilylacetylene (TMSA)98.221.501.47 g (2.12 mL)Alkyne Source
Pd(PPh₃)₂Cl₂701.900.05351 mgPre-catalyst
Copper(I) Iodide (CuI)190.450.10190 mgCo-catalyst
Triethylamine (Et₃N)101.193.003.04 g (4.18 mL)Base / Ligand
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent
Step 2: TMS Deprotection
6-(TMS-ethynyl)-4-azaindole214.341.00~2.14 g (theoretical)Intermediate
Potassium Carbonate (K₂CO₃)138.211.201.66 gBase
Methanol (MeOH)32.04-25.0 mLSolvent / Proton Source

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-b]pyridine

Self-Validating Principle: The success of a Sonogashira coupling is highly dependent on the strict exclusion of oxygen to prevent the Glaser homocoupling of the alkyne (which forms a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct). The protocol mandates rigorous sparging to ensure catalytic turnover[1].

  • Preparation of the Reaction Mixture:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.97 g, 10.0 mmol).

    • Add anhydrous DMF (20.0 mL) and triethylamine (4.18 mL, 30.0 mmol).

  • Degassing (Critical Step):

    • Submerge a long needle into the solution and sparge with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes. Do not skip this step; residual oxygen will rapidly oxidize the Cu(I) catalyst and promote alkyne homocoupling.

  • Catalyst and Alkyne Addition:

    • Briefly remove the septum under a positive flow of Argon and rapidly add Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol) and CuI (190 mg, 1.0 mmol).

    • Seal the flask and sparge for an additional 5 minutes.

    • Inject trimethylsilylacetylene (2.12 mL, 15.0 mmol) dropwise via syringe.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 6 hours.

    • In-process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.2) should be completely consumed, replaced by a new, higher-running fluorescent spot (Rf ~0.4).

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter the mixture through a short pad of Celite to remove palladium black and insoluble copper salts.

    • Wash the filtrate with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 50% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine (Deprotection)

Mechanistic Note: The nucleophilic attack of methoxide (generated in situ from K₂CO₃ and MeOH) on the silicon atom displaces the acetylide anion, which is subsequently protonated by the solvent to yield the terminal alkyne.

  • Reaction Execution:

    • Dissolve the purified 6-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-b]pyridine (approx. 2.14 g, 10.0 mmol) in methanol (25.0 mL) in a 100 mL round-bottom flask.

    • Add finely powdered K₂CO₃ (1.66 g, 12.0 mmol) in one portion.

    • Stir the suspension at room temperature (20–25 °C) for 2 hours.

    • In-process Control (IPC): Analyze via LC-MS. The intermediate mass ( [M+H]+ 215) should transition entirely to the product mass ( [M+H]+ 143).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

    • Dilute the resulting residue with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • (Optional) If minor impurities are present, triturate the solid with cold diethyl ether or perform a rapid silica plug filtration (EtOAc/Hexanes) to yield the pure 6-ethynyl-1H-pyrrolo[3,2-b]pyridine as an off-white to pale tan solid.

Analytical Characterization (Self-Validation)

To confirm structural integrity, the final compound must exhibit the following analytical hallmarks:

  • LC-MS: m/z calculated for C₉H₆N₂ [M+H]+ : 143.06; Found: 143.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic terminal alkyne proton. It typically appears as a sharp singlet at approximately δ 4.10 - 4.20 ppm. The pyrrole N-H will appear as a broad singlet far downfield ( δ 11.5 - 12.0 ppm).

References

  • M. V. Kordubailo, A. A. Tolmachev. "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry, 2025. Available at:[Link]

  • M. A. Silva, et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018. Available at:[Link]

  • S. F. van Vuuren, et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry, 2013. Available at:[Link]

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Pharmacophore Ligation using 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine via CuAAC

Executive Summary

The integration of privileged scaffolds into complex molecular architectures is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) moiety is a highly sought-after bioisostere for indoles and purines, frequently utilized in the design of potent kinase inhibitors[1]. By leveraging the terminal alkyne of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1256790-91-6), researchers can utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append this critical pharmacophore to azido-functionalized PEG linkers, targeting ligands, or fluorophores with near-quantitative yields and absolute regioselectivity[2][3].

This application note provides a comprehensive, self-validating protocol for the CuAAC-mediated ligation of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Strategic Rationale: The Azaindole Scaffold in Drug Design

The substitution of a traditional indole core with an azaindole bioisostere is a proven strategy to modulate a drug candidate's lipophilicity, aqueous solubility, and ADME-tox profile[1]. The nitrogen atom in the pyridine ring of the pyrrolo[3,2-b]pyridine system acts as a critical hydrogen-bond acceptor, significantly enhancing binding affinity within the ATP-binding pockets of kinases. Recent breakthroughs have demonstrated the efficacy of pyrrolo[3,2-b]pyridine derivatives as highly selective, reversible-covalent inhibitors of FGFR4, a primary target in hepatocellular carcinoma therapies[4].

By employing 6-ethynyl-1H-pyrrolo[3,2-b]pyridine as a "click-ready" building block, medicinal chemists can perform late-stage functionalization (LSF) to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles, accelerating structure-activity relationship (SAR) studies.

Mechanistic Causality of the CuAAC Reaction

The classic Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Copper(I) catalysis by Sharpless and Meldal revolutionized this process, lowering the activation barrier and exclusively yielding the 1,4-disubstituted triazole[2][3].

For 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, the catalytic cycle relies on the in situ generation and stabilization of Cu(I).

  • Catalyst Generation: Cu(II) from CuSO₄ is reduced to the active Cu(I) species by sodium ascorbate.

  • Ligand Stabilization: Cu(I) is thermodynamically unstable and prone to disproportionation or rapid oxidation in aqueous media. The addition of a water-soluble accelerating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), coordinates the Cu(I) ion. This prevents the generation of reactive oxygen species (ROS) and inhibits unwanted Glaser-Hay homocoupling of the ethynyl-azaindole[5].

  • Cycloaddition: The Cu(I) inserts into the terminal alkyne to form a dinuclear copper acetylide intermediate, which coordinates the azide, forces ring contraction, and undergoes protonolysis to release the triazole product[2].

CuAAC_Catalytic_Cycle Alkyne 6-Ethynyl-1H- pyrrolo[3,2-b]pyridine Pi_Complex π-Alkyne Cu(I) Complex Alkyne->Pi_Complex Azide Target Azide (R-N3) Metallacycle Cu(III) Metallacycle Intermediate Azide->Metallacycle Cu_Cat Cu(I)-THPTA Active Catalyst Cu_Cat->Pi_Complex + Alkyne Acetylide Dinuclear Cu(I) Acetylide Pi_Complex->Acetylide - H+ + Cu(I) Acetylide->Metallacycle + Azide Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonolysis Product->Cu_Cat Catalyst Regeneration

CuAAC catalytic cycle for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine showing key intermediates.

Quantitative Data: Reaction Optimization

The basicity of the pyrrolo[3,2-b]pyridine nitrogen can occasionally sequester trace metals. Therefore, optimizing the catalyst loading and solvent system is critical to ensure complete conversion. The table below summarizes the optimization parameters for ligating 6-ethynyl-1H-pyrrolo[3,2-b]pyridine with a model aliphatic azide.

Solvent System (v/v)Catalyst (CuSO₄)LigandReducing AgentTemp (°C)Yield (%)Mechanistic Observation
DMF / H₂O (1:1)5 mol%NoneNa-Ascorbate (10 mol%)2542%Significant alkyne homocoupling observed.
t-BuOH / H₂O (1:1)5 mol%TBTA (5 mol%)Na-Ascorbate (10 mol%)2578%Good yield, but TBTA precipitation noted in aqueous phase.
DMSO / H₂O (1:1) 2 mol% THPTA (10 mol%) Na-Ascorbate (20 mol%) 25 >95% Optimal. THPTA maintains Cu(I) solubility; no homocoupling.
MeCN / H₂O (1:1)5 mol%THPTA (10 mol%)Na-Ascorbate (20 mol%)2561%MeCN competitively coordinates Cu(I), slowing the reaction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are integrated into the steps to confirm the oxidation state of the copper catalyst, ensuring experimental trustworthiness.

Materials Required:
  • Alkyne: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (0.1 mmol)

  • Azide: Target azido-compound (0.105 mmol, 1.05 eq)[6]

  • Catalyst: CuSO₄·5H₂O (0.002 mmol, 2 mol%)

  • Ligand: THPTA (0.01 mmol, 10 mol%)

  • Reducing Agent: Sodium Ascorbate (0.02 mmol, 20 mol%)

  • Solvent: DMSO and Milli-Q H₂O (Degassed via argon sparging for 15 mins)

Protocol_Workflow Prep 1. Solvent Degassing (Remove O2 to prevent Cu oxidation) Complex 2. Catalyst Pre-complexation (CuSO4 + THPTA in buffer) Prep->Complex Reduction 3. In Situ Reduction (Add Sodium Ascorbate -> Cu(I)) Complex->Reduction Reaction 4. Substrate Addition (Add Azide + Pyrrolopyridine) Reduction->Reaction Quench 5. Reaction Quenching (Add EDTA to chelate Copper) Reaction->Quench

Self-validating step-by-step experimental workflow for the CuAAC ligation process.

Step-by-Step Methodology:

Step 1: Catalyst Pre-Complexation (Critical Step)

  • In a 1.5 mL Eppendorf tube, dissolve CuSO₄·5H₂O (2 mol%) in 50 µL of degassed H₂O.

  • Add THPTA (10 mol%) dissolved in 50 µL of degassed H₂O.

  • Validation Check: The solution will turn a distinct bright blue , indicating the formation of the Cu(II)-THPTA complex. Causality: Pre-complexing prevents the formation of insoluble copper nanoparticles upon reduction.

Step 2: Substrate Preparation

  • In a separate 5 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (0.1 mmol) and the target azide (0.105 mmol) in 1 mL of degassed DMSO.

Step 3: In Situ Reduction

  • Prepare a fresh stock of Sodium Ascorbate (20 mol%) in 100 µL of degassed H₂O.

  • Add the Sodium Ascorbate solution to the Cu(II)-THPTA complex (from Step 1).

  • Validation Check: The bright blue solution will rapidly turn colorless or very pale yellow . This visual shift is the self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

Step 4: Ligation

  • Immediately transfer the colorless Cu(I) catalyst solution into the 5 mL flask containing the substrates (Step 2).

  • Purge the flask with Argon, seal it, and stir at room temperature (25°C) for 2–4 hours.

  • Validation Check: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine peak confirms reaction completion. If the reaction mixture turns blue/green during this time, oxygen has infiltrated the system; add an additional 10 mol% of sodium ascorbate to recover the reaction.

Step 5: Quenching and Purification

  • Quench the reaction by adding 2 mL of a 0.1 M EDTA solution (pH 7.4). Stir for 15 minutes. Causality: EDTA strongly chelates copper, stripping it from the basic nitrogens of the newly formed triazole and the azaindole core, preventing heavy-metal contamination in downstream biological assays.

  • Extract the product with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography or preparative HPLC as dictated by the physical properties of the azide partner.

References

  • Click chemistry - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core is a privileged heterocyclic scaffold in modern drug discovery. Its bioisosteric relationship to indole, combined with the additional hydrogen-bond acceptor of the pyridine nitrogen, makes it highly valuable in the design of kinase inhibitors targeting pathways such as p38 MAP kinase and Adaptor protein-2 associated kinase 1 (AAK1) ().

Functionalizing this scaffold at the 6-position with an ethynyl group yields 6-ethynyl-1H-pyrrolo[3,2-b]pyridine , a highly versatile terminal alkyne. This intermediate serves as a critical vector for downstream diversification via Sonogashira cross-coupling or copper-catalyzed alkyne-azide cycloaddition (CuAAC) ().

Causality in Experimental Design

Executing a Sonogashira coupling on an unprotected azaindole is notoriously difficult. The acidic pyrrole N-H (pKa ~16) can coordinate with the palladium catalyst, leading to catalyst poisoning, or undergo base-catalyzed N-alkylation/arylation side reactions.

  • Protection Strategy: We mandate the use of a tert-butyloxycarbonyl (Boc) protecting group. It is easily installed, robust under the basic conditions of the Sonogashira coupling, and can be orthogonally removed during the subsequent desilylation step.

  • Catalyst Selection: The reaction utilizes a dual catalytic system. Pd(0) undergoes oxidative addition into the C-Br bond of the starting material. Concurrently, Cu(I) reacts with the terminal alkyne to form a copper acetylide, which facilitates transmetalation to the palladium center. Stringent deoxygenation is critical; the presence of O₂ will rapidly induce Glaser homocoupling of the alkyne, consuming the starting material and complicating purification ().

Synthetic Workflow

The following diagram illustrates the two-stage lifecycle of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine: its synthesis from the commercially available 6-bromo derivative, and its subsequent application as a coupling partner.

G A 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material) B N-Boc Protection (Boc2O, DMAP) A->B Step 1 C Sonogashira Coupling (TMSA, Pd/Cu) B->C Step 2 D Deprotection (K2CO3, MeOH) C->D Step 3 E 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine (Key Intermediate) D->E Isolation F Downstream Sonogashira (Aryl-X, Pd/Cu) E->F Application G 6-(Arylethynyl)-1H-pyrrolo[3,2-b]pyridine (Final Target) F->G Final Product

Figure 1: Synthetic workflow for the preparation and application of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Reaction Optimization Data

To maximize catalytic turnover and minimize side reactions, various conditions for the Sonogashira coupling of azaindole scaffolds have been evaluated. Table 1 summarizes the quantitative optimization data.

Table 1: Optimization of Sonogashira Coupling Conditions for Azaindole Scaffolds

Catalyst (mol %)Co-Catalyst (mol %)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5%)CuI (10%)Et₃N (3.0)THF651272
Pd(PPh₃)₂Cl₂ (5%)CuI (10%)Et₃N (3.0)DMF80885
Pd(dppf)Cl₂ (5%) CuI (10%) DIPA (3.0) 1,4-Dioxane 90 6 89

Data Interpretation: The bidentate ligand in Pd(dppf)Cl₂ provides superior thermal stability compared to triphenylphosphine-based catalysts, preventing palladium black precipitation at 90 °C. Diisopropylamine (DIPA) serves as a highly effective, sterically hindered base that minimizes unwanted nucleophilic attack on the solvent or substrate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of the Terminal Alkyne (6-Ethynyl-1H-pyrrolo[3,2-b]pyridine)

Step 1: N-Boc Protection

  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Add triethylamine (Et₃N) (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.2, highly polar N-H) should be completely consumed, replaced by a non-polar spot (Rf ~0.6).

  • Wash with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield tert-butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Step 2: Sonogashira Coupling with TMS-Acetylene

  • In an oven-dried Schlenk flask, dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous 1,4-Dioxane (0.15 M). Add DIPA (3.0 equiv).

  • Critical Step: Degas the solution by bubbling argon through the mixture for at least 15 minutes. Oxygen must be strictly excluded to prevent Glaser coupling.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and CuI (0.10 equiv). The solution will transition from pale yellow to a dark amber/brown, indicating the formation of the active Pd(0) species.

  • Add trimethylsilylacetylene (TMSA) (1.5 equiv) dropwise. Heat the sealed flask to 90 °C for 6 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show the disappearance of the characteristic 1:1 bromine isotopic doublet (M / M+2) and the appearance of the TMS-coupled mass [M+H]⁺.

Step 3: Global Deprotection (Boc and TMS removal)

  • Dissolve the crude TMS-alkyne intermediate in Methanol (0.1 M).

  • Add anhydrous K₂CO₃ (3.0 equiv) and stir at room temperature for 12 hours. This mildly basic condition simultaneously cleaves the TMS group and the N-Boc group.

  • Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to isolate 6-ethynyl-1H-pyrrolo[3,2-b]pyridine .

Protocol B: Downstream Application (Coupling with Aryl Halides)

To utilize 6-ethynyl-1H-pyrrolo[3,2-b]pyridine as a building block for kinase inhibitor libraries:

  • Charge a vial with an aryl iodide or bromide (1.0 equiv), 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Add anhydrous DMF (0.1 M) and Et₃N (3.0 equiv). Degas via three freeze-pump-thaw cycles.

  • Stir at 80 °C for 8 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC. The terminal alkyne can be visualized using a KMnO₄ stain (rapidly turns yellow/brown). The successful cross-coupled product will typically be highly UV-active at 254 nm and 365 nm due to extended conjugation.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via reverse-phase HPLC to obtain the final 6-(arylethynyl)-1H-pyrrolo[3,2-b]pyridine derivative.

References

The mechanistic principles and baseline conditions described in this protocol are grounded in the following peer-reviewed literature:

  • Title : Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence Source : RSC Advances (The Royal Society of Chemistry) URL :[Link][1]

  • Title : Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link][2]

  • Title : Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source : European Journal of Medicinal Chemistry (PubMed Central) URL :[Link][3]

Sources

Application Notes & Protocols: Leveraging 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine for Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors targeting kinases has revolutionized modern medicine. This guide focuses on the strategic use of the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine scaffold, a privileged core structure in contemporary kinase inhibitor design. We will explore the unique chemical properties of this scaffold, detailing its dual capacity for potent, selective non-covalent interactions and targeted covalent inhibition. This document provides a comprehensive overview, from the rationale behind its selection to detailed protocols for synthesis, in vitro characterization, and cellular evaluation, equipping researchers with the knowledge to accelerate their drug discovery programs.

The Strategic Advantage of the 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is an isostere of indole and a highly effective "hinge-binding" motif. It readily forms one or more critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment linking the N- and C-lobes of the kinase domain. This interaction is a foundational element for achieving high-affinity binding.

The true innovation of the specified scaffold lies in the C6-ethynyl (acetylene) group. This small, rigid functional group imparts several profound advantages:

  • Vector for SAR Exploration: The linear geometry of the alkyne provides a defined vector to probe deep into the ATP-binding pocket, allowing for the introduction of various substituents to optimize potency and selectivity.

  • Metabolic Stability: The ethynyl group is often more resistant to metabolic degradation compared to other small alkyl groups.

  • Covalent Targeting: The terminal alkyne is a latent electrophile. When positioned correctly within the active site, it can act as a Michael acceptor for a nucleophilic cysteine residue, forming a permanent, covalent bond.[1] This mechanism of irreversible inhibition can lead to enhanced potency, prolonged duration of action, and efficacy against drug-resistant mutations.[1][2][3] The formation of this covalent adduct is often facilitated by a nearby acidic residue, such as aspartate, which can deprotonate the cysteine thiol.[1]

This combination of a high-affinity hinge-binding core with the versatile and reactive ethynyl group makes 6-ethynyl-1H-pyrrolo[3,2-b]pyridine a powerful starting point for developing both reversible and irreversible kinase inhibitors.[2][4]

The Drug Discovery Workflow: From Concept to Candidate

The development of a kinase inhibitor is a multi-stage process. The following workflow illustrates the key phases in leveraging the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine scaffold.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Evaluation cluster_3 Phase 4: In Vivo & Lead Op Design Scaffold Selection & In Silico Modeling Synthesis Library Synthesis via Suzuki/Sonogashira Coupling Design->Synthesis Prioritized Analogs Biochem Biochemical Potency (IC50 Determination) Synthesis->Biochem Compound Library Selectivity Kinome Selectivity Profiling Biochem->Selectivity MoA Mechanism of Action (Covalent Bonding) Selectivity->MoA TargetEngage Cellular Target Engagement MoA->TargetEngage Validated Hits Signaling Downstream Pathway Modulation (p-Protein) TargetEngage->Signaling Viability Cell Viability & Proliferation (GI50) Signaling->Viability PKPD Pharmacokinetics & Pharmacodynamics Viability->PKPD Cell-Active Leads Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy LeadOp Lead Optimization (SAR Cycle) Efficacy->LeadOp LeadOp->Synthesis Iterative Design

Caption: Kinase inhibitor discovery workflow using the target scaffold.

Synthesis Strategy: Building the Inhibitor Library

A common and effective strategy for elaborating the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine core involves a sequence of palladium-catalyzed cross-coupling reactions. The pyrrolopyridine core itself can be synthesized through various established methods.[5][6]

General Synthetic Protocol:

  • Starting Material: Begin with a di-halogenated 1H-pyrrolo[3,2-b]pyridine, for example, 4-chloro-6-iodo-1H-pyrrolo[3,2-b]pyridine, often protected at the pyrrole nitrogen (e.g., with a p-toluenesulfonyl group).

  • Sonogashira Coupling: Selectively couple the more reactive C6-iodo position with trimethylsilylacetylene (TMSA) using a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base (e.g., Et₃N) in a suitable solvent like DMF.[6]

  • Deprotection: Remove the trimethylsilyl (TMS) group using a mild base like sodium carbonate in methanol to yield the free terminal alkyne.[6]

  • Suzuki or Buchwald-Hartwig Coupling: The remaining C4-chloro position is a versatile handle for introducing diversity.

    • Suzuki Coupling: React with a wide array of commercially available boronic acids or esters using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₂CO₃) to install aryl or heteroaryl moieties.[6][7]

    • Buchwald-Hartwig Amination: React with various primary or secondary amines using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP) to generate amino-substituted analogs.[8]

  • Final Deprotection: If necessary, remove the pyrrole nitrogen protecting group (e.g., via hydrolysis with NaOH) to yield the final target compounds.

This modular approach allows for the rapid generation of a focused library of inhibitors with diverse substituents at the C4 position, enabling a thorough exploration of the structure-activity relationship (SAR).

Protocols: In Vitro Characterization

Biochemical assays are the first step in quantifying the inhibitory activity of newly synthesized compounds against the purified kinase enzyme. It is crucial to move beyond simple biochemical assays to cell-based formats early in the process to avoid costly failures later on, as many compounds potent in vitro fail to show efficacy in a cellular context.[9]

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

  • Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The remaining ATP is converted into a luminescence signal by a luciferase/luciferin reaction. Less ATP consumption (more inhibition) results in a brighter signal.

  • Materials:

    • Kinase of interest (recombinant, purified)

    • Substrate peptide/protein specific to the kinase

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

    • Test compounds dissolved in DMSO

    • Kinase assay buffer (vendor-specific, typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • White, opaque 96- or 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

    • In the microplate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 1 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate the reaction for 60 minutes at room temperature.[10]

    • Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol: Covalent Binding Verification by Mass Spectrometry
  • Principle: To confirm irreversible binding, the inhibitor and kinase are incubated together, and the resulting protein mass is analyzed by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent adduct formation.

  • Materials:

    • Purified kinase of interest (containing the target cysteine)

    • Test compound (a potent hit from the biochemical screen)

    • Incubation buffer (e.g., 50 mM HEPES, pH 7.5)

    • LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer)

  • Procedure:

    • Incubate the kinase (e.g., 5 µM) with a 5- to 10-fold molar excess of the test compound at room temperature for 2-4 hours. Include a DMSO control.

    • Terminate the reaction by adding formic acid to 0.1%.

    • Inject the sample onto a C4 reverse-phase LC column and elute with a water/acetonitrile gradient.

    • Analyze the eluting protein by mass spectrometry.

    • Deconvolute the resulting mass spectrum to determine the intact protein mass.

  • Data Analysis: Compare the mass of the protein from the compound-treated sample to the DMSO control. A mass increase equal to the molecular weight of the inhibitor confirms a 1:1 covalent modification.

Protocols: Cell-Based Evaluation

Cell-based assays are essential to confirm that a compound can enter a cell, engage its target, and produce a desired biological effect.[11][12][13]

Protocol: Western Blot for Downstream Pathway Inhibition
  • Principle: This assay measures the phosphorylation status of a direct downstream substrate of the target kinase. An effective inhibitor will reduce the level of phosphorylation of the substrate protein.[10]

  • Materials:

    • Cancer cell line known to be dependent on the target kinase signaling.

    • Cell culture medium, FBS, and antibiotics.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate protein (e.g., anti-total-ERK).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blotting equipment.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[10]

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[10]

    • Block the membrane (e.g., with 5% BSA or milk in TBST) and incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • (Optional but recommended) Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates effective target inhibition in the cellular context.

Protocol: Cell Viability Assay (MTT or equivalent)
  • Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in signal indicates cytotoxic or cytostatic effects of the inhibitor.

  • Materials:

    • Target cancer cell line.

    • 96-well clear-bottom cell culture plates.

    • Test compound.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilizing agent (e.g., DMSO or a dedicated stop solution).[10]

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.[10]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.[10]

    • Measure the absorbance at ~570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (or IC₅₀) value, which is the concentration required to inhibit cell growth by 50%.

Data Presentation and Interpretation

Systematic data organization is key to understanding SAR and making informed decisions for lead optimization.

Table 1: Example SAR Data for a Series of 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Analogs
Compound IDR-Group at C4Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cellular GI₅₀ (nM)Covalent Adduct (LC-MS)
LEAD-001 4-fluoro-aniline15.2>100085.5Yes
LEAD-002 3-chloro-aniline8.785042.1Yes
LEAD-003 Aniline55.4>2000250.3Yes
LEAD-004 Cyclohexylamine250.1>5000>1000No
LEAD-005 Phenylboronic acid>5000>5000>5000No
  • Interpretation: From this hypothetical data, one can infer that an aniline moiety at C4 is crucial for activity (compare LEAD-001 vs. LEAD-004/005). Furthermore, electron-withdrawing substituents on the aniline ring appear to enhance potency (compare LEAD-002 vs. LEAD-003). The lack of covalent adduct formation for non-potent compounds suggests that initial non-covalent binding is a prerequisite for the irreversible reaction. This data guides the next synthesis cycle towards exploring further substitutions on the C4-aniline ring.

Transition to In Vivo Studies

Compounds that demonstrate high biochemical and cellular potency, a confirmed mechanism of action, and good kinase selectivity are candidates for in vivo evaluation.[14][15] Key studies include:

  • Pharmacokinetics (PK): Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models (e.g., mice, rats).

  • Pharmacodynamics (PD): Measuring target inhibition in tumor tissue from treated animals to establish a relationship between drug exposure and target engagement.[14] This is often done by performing Western blots for the phospho-substrate on tumor lysates.

  • Efficacy Studies: Evaluating the ability of the compound to inhibit tumor growth in xenograft or patient-derived xenograft (PDX) models.[14]

G cluster_kinase Kinase Domain cluster_inhibitor Inhibitor cluster_target Target Residue atp_pocket ATP Binding Site Hinge Region Back Pocket inhibitor 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Pyrrolopyridine Core C6-Ethynyl Group inhibitor:core->atp_pocket:hinge H-Bonding (High Affinity) cysteine Cysteine Residue (Nucleophile) inhibitor:ethynyl->cysteine Covalent Bond Formation (Irreversible Inhibition)

Caption: Mechanism of covalent inhibition by the target scaffold.

Conclusion

The 6-ethynyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a highly versatile and powerful platform for the design of potent and selective kinase inhibitors. Its ability to engage in high-affinity hinge binding, combined with the potential for targeted covalent inhibition via the ethynyl group, provides a clear strategic advantage for drug discovery programs. By employing the systematic workflow and robust protocols detailed in this guide, researchers can efficiently navigate the path from initial design to the identification of promising clinical candidates.

References

  • Caldwell, J. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Ammar, U., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Al-Warhi, T., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
  • Benchchem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.
  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research.
  • Xiong, Y., & Liu, F. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research.
  • van der Wekken, D. N., et al. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Carmo, A., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PMC.
  • Scott, J. S., & Tice, C. M. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications.
  • Wissner, A., et al. (2007). and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. PMC.
  • Scott, J. S., & Tice, C. M. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications.
  • He, Y., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Matter, H., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Li, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • El-Damasy, A. K., et al. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate.
  • ResearchGate. (n.d.). Understanding the Mechanism of Action of Pyrrolo[3,2-b]quinoxaline-derivatives as Kinase Inhibitors.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin.
  • ResearchGate. (n.d.). (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
  • De Pooter, T., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
  • El-Gamal, M. I., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • Van der Pijl, F., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Zheng, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar.
  • Lanning, M. E., et al. (2014). Developing irreversible inhibitors of the protein kinase cysteinome. PMC.

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Application Note: Site-Specific Fluorescent Labeling of Peptides via CuAAC using 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Bioorthogonal peptide labeling, protein-protein interaction (PPI) assays, and solvatochromic structural probing.

Introduction & Mechanistic Rationale

The integration of fluorescent probes into peptides is a cornerstone of modern biochemical assays and drug discovery. However, traditional fluorophores such as Fluorescein (FITC) or Cyanine dyes (Cy3/Cy5) possess large steric footprints. When conjugated to small or medium-sized peptides, these bulky moieties frequently disrupt native conformations, alter binding affinities, and skew pharmacokinetic profiles.

To overcome this, researchers are increasingly turning to small-molecule tryptophan isosteres. 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine , a derivative of the 4-azaindole scaffold, represents a powerful tool for minimally perturbing fluorescent labeling[1].

The Causality Behind the Design
  • The Fluorophore (4-Azaindole core): The 1H-pyrrolo[3,2-b]pyridine core is intrinsically fluorescent. Unlike standard dyes, azaindoles exhibit profound solvatochromism—their emission spectra shift significantly depending on the polarity of their local environment[2]. This makes them exceptional "turn-on" or "shift" probes for monitoring peptide-protein binding events[3].

  • The Bioorthogonal Handle (6-Ethynyl): The terminal alkyne at the 6-position enables highly specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[4]. This allows the probe to be conjugated to any azide-functionalized peptide (e.g., peptides incorporating azidohomoalanine) with near-quantitative yields, without cross-reacting with native amino acid side chains (amines, thiols, or carboxylates). Furthermore, the formation of the triazole linkage extends the π -conjugation of the azaindole system, often enhancing the quantum yield of the resulting bioconjugate.

Photophysical Properties & Comparative Advantages

When designing a labeling experiment, understanding the photophysical trade-offs is critical. The table below summarizes why an azaindole-based alkyne is preferred over traditional bulky dyes for sensitive peptide interactions.

Property6-Ethynyl-1H-pyrrolo[3,2-b]pyridine (Post-Click)Fluorescein (FITC)Cyanine 5 (Cy5)
Excitation Max ( λex​ ) ~280 - 310 nm490 nm640 nm
Emission Max ( λem​ ) ~380 - 420 nm (Environment dependent)525 nm670 nm
Steric Footprint Minimal (Tryptophan bioisostere)LargeVery Large
Environmental Sensitivity High (Strong solvatochromism)LowLow
Photobleaching Resistance Moderate to HighLowModerate
Primary Application Binding assays, structural probingCellular imagingIn vivo imaging

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the CuAAC labeling workflow, emphasizing the orthogonal nature of the reaction.

G A Azide-Functionalized Peptide C CuAAC Reaction (CuSO4, THPTA, NaAsc) A->C B 6-Ethynyl-1H-pyrrolo [3,2-b]pyridine B->C D Triazole-Linked Fluorescent Peptide C->D Bioorthogonal Click E RP-HPLC Purification D->E F Fluorescence & Binding Assays E->F

Workflow for CuAAC fluorescent labeling of peptides using 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocol: CuAAC Peptide Labeling

This protocol is engineered as a self-validating system. The specific choice of reagents—particularly the THPTA ligand—is critical to prevent copper-induced oxidation of susceptible amino acids (like Methionine or Cysteine) during the reaction.

Materials & Reagents
  • Peptide: Azide-modified peptide (lyophilized powder).

  • Fluorophore: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1256790-91-6).

  • Catalyst System:

    • Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ).

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand.

    • Sodium Ascorbate (NaAsc) - Must be prepared fresh.

  • Solvents: LC-MS grade Water, Dimethyl Sulfoxide (DMSO), tert-Butanol (tBuOH).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Peptide Stock: Dissolve the azide-peptide in water or a 1:1 Water/tBuOH mixture to a final concentration of 1 mM.

  • Fluorophore Stock: Dissolve 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMSO to a concentration of 10 mM.

  • Catalyst Pre-mix (Crucial Step): In a separate microcentrifuge tube, mix 100 mM CuSO4​ (in water) with 500 mM THPTA ligand (in water) at a 1:5 molar ratio.

    • Scientific Insight: Pre-complexing Cu(II) with THPTA before adding the reducing agent ensures that the highly reactive Cu(I) species is immediately stabilized upon generation. This prevents the generation of reactive oxygen species (ROS) that degrade peptides.

  • Reducing Agent: Prepare a fresh 100 mM solution of Sodium Ascorbate in water.

Step 2: The Click Reaction

  • To a 1.5 mL Eppendorf tube, add the following in exact order to a final volume of 100 μ L:

    • 50μL of 1 mM Azide-Peptide (Final: 500 μ M)

    • 10μL of 10 mM 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (Final: 1 mM, 2 eq. excess)

    • 25μL of Water/tBuOH buffer.

    • 5μL of the CuSO4​ /THPTA pre-mix.

    • 10μL of 100 mM Sodium Ascorbate (Final: 10 mM).

  • Reaction Conditions: Vortex gently, flush the tube with Argon or Nitrogen gas, and incubate at room temperature in the dark for 2–4 hours.

    • Scientific Insight: The reaction mixture should turn slightly yellow/orange upon the addition of Sodium Ascorbate, indicating the successful reduction of Cu(II) to the catalytically active Cu(I).

Step 3: Purification & Validation

  • Quenching: Quench the reaction by adding 10 μ L of 0.5 M EDTA to chelate the copper, preventing further reaction or column fouling during purification.

  • RP-HPLC: Purify the labeled peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Use a standard gradient of Water/Acetonitrile containing 0.1% TFA.

    • Self-Validation Check: Monitor absorbance at both 214 nm (peptide backbone) and ~290 nm (azaindole core). The product peak must exhibit both signals.

  • Lyophilization & Storage: Collect the product fraction, lyophilize to a dry powder, and store at -20°C protected from light.

  • Mass Spectrometry: Confirm the identity of the conjugate via LC-MS. The observed mass should exactly match the sum of the peptide mass + fluorophore mass (142.16 Da)[5].

Application Insights: Utilizing the Labeled Peptide

Once synthesized, the 4-azaindole-labeled peptide is primed for binding assays. Because the 1H-pyrrolo[3,2-b]pyridine core undergoes excited-state tautomerization and is highly sensitive to hydrogen bonding[6], its fluorescence emission will blue-shift and increase in intensity when the peptide transitions from an aqueous environment into the hydrophobic pocket of a target protein[1].

To execute a binding assay, titrate the target protein into a fixed concentration of the labeled peptide (e.g., 1 μ M) in a standard buffer (pH 7.4). Excite the sample at 290 nm and monitor the emission spectrum from 350 nm to 500 nm. Calculate the dissociation constant ( Kd​ ) by plotting the change in fluorescence intensity at the emission maximum against the protein concentration.

References

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs ACS Publications (Journal of Physical Chemistry B)[Link]

  • Azatryptophans endow proteins with intrinsic blue fluorescence Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Excited state tautomerization of azaindole Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin PubMed (National Institutes of Health)[Link]

  • Click chemistry beyond metal‐catalyzed cycloaddition as a remarkable tool for green chemical synthesis ChemistryOpen (Wiley)[Link]

Sources

Application Note: Modular Synthesis of Kinase-Targeted PROTACs via CuAAC Click Chemistry using 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid assembly of Proteolysis Targeting Chimeras (PROTACs) requires highly efficient, bioorthogonal conjugation strategies. This application note details the mechanistic rationale and experimental protocols for incorporating 6-ethynyl-1H-pyrrolo[3,2-b]pyridine as a target-binding warhead into PROTAC architectures. By leveraging Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, researchers can rapidly generate diverse PROTAC libraries, systematically varying linker lengths and E3 ligase ligands to optimize target degradation.

Mechanistic Rationale: Scaffold Causality & Design

Successful PROTAC design relies on maintaining the binding affinity of the warhead while projecting the linker into the solvent-exposed channel to recruit an E3 ligase.

The Azaindole Hinge-Binder: The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors[1]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region.

The Ethynyl Click Handle: The substitution of an ethynyl (alkyne) group at the 6-position is highly strategic. Crystallographic and in silico models of azaindole-kinase complexes demonstrate that the 6-position is oriented away from the deep hydrophobic pocket, projecting directly into the solvent channel. This allows the alkyne to serve as an ideal, non-disruptive attachment vector. Furthermore, terminal alkynes are stable under physiological conditions and react exclusively with azides via CuAAC, ensuring high regioselectivity and yield[].

PROTAC_Assembly W 6-ethynyl-1H-pyrrolo [3,2-b]pyridine (Kinase Warhead) C CuAAC Reaction (CuSO4, THPTA, NaAsc) W->C L Azido-Linker-E3 (e.g., PEG4-CRBN) L->C P Crude Triazole PROTAC C->P Click Assembly H Prep-HPLC Purification P->H LC-MS Validated F Pure PROTAC (>95% Purity) H->F

CuAAC-mediated modular assembly of PROTACs using an alkyne-functionalized warhead.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trust, the following protocols integrate built-in Quality Control (QC) checkpoints. The use of a stabilizing ligand, THPTA, is critical in this workflow. THPTA binds Cu(I), preventing its oxidation to inactive Cu(II) by dissolved oxygen, while simultaneously mitigating copper-induced oxidative damage to sensitive functional groups[3].

Protocol A: CuAAC-Mediated PROTAC Synthesis

This modular protocol connects the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine warhead to any azide-functionalized E3 ligase ligand (e.g., Azido-PEG4-Thalidomide)[4].

Reagents & Materials:

  • Warhead: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent)

  • E3 Ligand-Linker: Azido-PEGx-CRBN/VHL (1.1 equivalents)

  • Catalyst: CuSO₄·5H₂O (0.1 equivalents, 100 mM stock in H₂O)

  • Ligand: THPTA (0.2 equivalents, 100 mM stock in H₂O)

  • Reducing Agent: Sodium Ascorbate (0.5 equivalents, freshly prepared 300 mM stock in H₂O)

  • Solvent System: DMSO / tert-Butanol / H₂O (2:1:1 v/v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the warhead (0.1 mmol) and the Azido-Linker-E3 (0.11 mmol) in 2.0 mL of DMSO in a 10 mL glass vial equipped with a magnetic stir bar. Add 1.0 mL of tert-Butanol.

  • Catalyst Pre-complexation (Critical Causality Step): In a separate microcentrifuge tube, mix the CuSO₄ stock (10 µmol) with the THPTA stock (20 µmol). Rationale: Pre-complexing copper with THPTA before introduction to the main reaction prevents the generation of reactive oxygen species and stabilizes the catalytic Cu(I) intermediate[3].

  • Reaction Initiation: Transfer the Cu-THPTA complex to the main reaction vial. Immediately add 1.0 mL of H₂O, followed by the dropwise addition of the freshly prepared Sodium Ascorbate solution (50 µmol). The solution should turn pale yellow, indicating the reduction of Cu(II) to active Cu(I)[5].

  • Incubation: Stir the reaction at room temperature (25°C) for 2–4 hours, protected from light.

  • QC Checkpoint 1 (Self-Validation): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/H₂O (1:1), and analyze via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% consumption of the warhead mass (m/z 142.16).

  • Purification: Concentrate the crude mixture under reduced pressure to remove tert-Butanol. Purify the remaining DMSO solution directly via Preparative HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions to yield the pure triazole-linked PROTAC.

Protocol B: In Vitro Target Degradation Assay (Western Blot)

Once synthesized, the PROTAC must be validated for its ability to hijack the Ubiquitin-Proteasome System (UPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A375 melanoma cells, known to be sensitive to pyrrolo-pyridine derivatives[1]) in 6-well plates at 3x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • PROTAC Treatment: Treat cells with a concentration gradient of the synthesized PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a DMSO vehicle control for 24 hours.

  • QC Checkpoint 2 (Mechanistic Control): In parallel wells, pre-treat cells with 10 µM MG132 (a proteasome inhibitor) or 10 µM MLN4924 (a neddylation inhibitor) for 2 hours prior to PROTAC addition. Rationale: If degradation is truly UPS-mediated, these inhibitors will rescue the target protein levels, validating the PROTAC mechanism.

  • Lysis & Analysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein concentration via BCA assay. Resolve 20 µg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target kinase and a loading control (e.g., GAPDH).

UPS_Pathway P Synthesized PROTAC T Ternary Complex Formation (Kinase-PROTAC-E3) P->T K Target Kinase (Hinge Bound) K->T E E3 Ubiquitin Ligase (e.g., CRBN/VHL) E->T U Polyubiquitination (Ub Transfer) T->U Proximity Induced D 26S Proteasome Degradation U->D Target Cleavage

PROTAC-induced target kinase degradation via the Ubiquitin-Proteasome System (UPS).

Quantitative Data Presentation

The modularity of click chemistry allows for rapid optimization of both the synthesis conditions and the final PROTAC architecture. Below are representative data summaries demonstrating the efficiency of the optimized CuAAC protocol and the subsequent degradation metrics of the resulting PROTAC library.

Table 1: Optimization of CuAAC Reaction Conditions for PROTAC Assembly

EntryCatalyst SystemLigandSolvent SystemTime (h)Isolated Yield (%)
1CuI (0.2 eq)NoneDMF1242%
2CuSO₄ / NaAscNoneDMSO / H₂O865%
3CuSO₄ / NaAscTBTADMSO / H₂O678%
4 CuSO₄ / NaAsc THPTA DMSO / t-BuOH / H₂O 2 >92%

Note: Entry 4 represents the optimized conditions detailed in Protocol A, highlighting the superior kinetic profile and yield provided by the water-soluble THPTA ligand.

Table 2: Representative Degradation Metrics of Synthesized PROTAC Library

PROTAC IDLinker TypeE3 Ligase LigandTarget Kinase DC₅₀ (nM)Dmax (%)
P-001Triazole-PEG2CRBN (Thalidomide)145.278%
P-002Triazole-PEG4CRBN (Thalidomide)12.496%
P-003Triazole-Alkyl (C6)CRBN (Thalidomide)>100022%
P-004Triazole-PEG4VHL (VH032)85.684%

Note: DC₅₀ (concentration at which 50% degradation is achieved) and Dmax (maximum degradation achievable) highlight the importance of linker length (PEG4 vs PEG2) in forming a stable ternary complex.

References

  • [5] Click chemistry - Wikipedia. URL:[Link]

  • [1] Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed (NIH). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and medicinal chemists facing solubility bottlenecks with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1256790-91-6).

Diagnostic Hub: Understanding the "Brick Dust" Phenomenon

Q: Why does 6-ethynyl-1H-pyrrolo[3,2-b]pyridine exhibit such poor thermodynamic solubility despite having polar heteroatoms?

A: The insolubility of this compound is a classic example of solid-state lattice energy overpowering solute-solvent hydration. While the 1H-pyrrolo[3,2-b]pyridine core provides hydrogen bond donors and acceptors, its highly planar geometry, combined with the rigid linear ethynyl group at the C6 position, promotes highly efficient crystal packing. This results in strong intermolecular π−π stacking and a high melting point. According to thermodynamic principles of solubility, disrupting this molecular planarity (the "Aufheben" strategy) or breaking the crystal lattice is mandatory to achieve aqueous solubility [1].

Lattice_Energy Planar Planar Pyrrolo-Pyridine Core + Rigid Ethynyl Group PiStack Strong Intermolecular π-π Stacking Planar->PiStack Lattice High Crystal Lattice Energy PiStack->Lattice Insoluble Poor Aqueous Thermodynamic Solubility Lattice->Insoluble

Causality of poor aqueous solubility in rigid planar azaindoles.

In Vitro Assay Troubleshooting

Q: When I dilute my DMSO stock of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine into PBS (pH 7.4) for biochemical assays, the compound precipitates immediately. How can I maintain kinetic solubility?

A: You are experiencing solvent-shift precipitation. When the compound transitions from a good solvent (DMSO) to a poor solvent (aqueous buffer), it rapidly nucleates. To prevent this, you must lower the thermodynamic driving force for crystallization by utilizing a co-solvent/surfactant system that shields the hydrophobic ethynyl group while hydrogen-bonding with the azaindole core.

Table 1: Recommended Co-solvent/Surfactant Ratios for Azaindole Assays
Additive TypeReagentRecommended Final Conc.Mechanism of Action
Co-solvent DMSO 2.0% v/vLowers dielectric constant of the bulk aqueous phase.
Surfactant Tween-800.05% - 0.1% v/vForms micelles to encapsulate the lipophilic ethynyl moiety.
Complexing Agent HP- β -CD5.0% - 10.0% w/vForms inclusion complexes with the planar aromatic core.
Protocol: Self-Validating Kinetic Solubility Preparation

Causality & Mechanism: Adding the compound directly to buffer causes localized supersaturation and immediate nucleation. By pre-mixing the compound with a surfactant before aqueous dilution, you create a localized micellar environment that thermodynamically favors the solute state.

  • Pre-dispersion: Dissolve 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in 100% DMSO to create a 10 mM stock.

  • Surfactant Priming: Mix 2 μ L of the DMSO stock with 5 μ L of 10% Tween-80. Vortex for 30 seconds to ensure uniform micellar coating.

  • Aqueous Dilution: Slowly add 993 μ L of PBS (pH 7.4) dropwise while continuously vortexing to prevent localized concentration spikes.

  • Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the recovered concentration is <95% of the theoretical yield, analyze the pellet using Polarized Light Microscopy (PLM). Birefringence in the pellet confirms crystalline precipitation, indicating the need to increase HP- β -CD concentration [2].

Preclinical Formulation Workflows

Q: We need to dose this compound orally in rodents for pharmacokinetic (PK) studies. What is the most effective formulation strategy?

A: For a rigid, weakly basic planar molecule like 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, standard aqueous vehicles will fail. You must employ either Salt Formation (leveraging the basic pyridine nitrogen) or an Amorphous Solid Dispersion (ASD) to bypass the crystal lattice energy entirely.

Formulation_Workflow Start 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (API) pKa Determine pKa of Pyridine Nitrogen Start->pKa Salt Salt Screen (e.g., Mesylate, HCl) pKa->Salt pKa ≥ 4.0 ASD Amorphous Solid Dispersion (HPMCAS / PVP) pKa->ASD pKa < 4.0 Salt->ASD Disproportionation in Water Success Enhanced Oral Bioavailability Salt->Success Stable Salt Formed ASD->Success High Tg Maintained

Decision matrix for formulating poorly soluble basic azaindoles.

Protocol: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality & Mechanism: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is trapped in a high-energy amorphous state by an amphiphilic polymer (e.g., HPMCAS). The polymer physically separates the API molecules, preventing the π−π stacking required for crystal nucleation. Upon dissolution, the polymer maintains a supersaturated state in the gastrointestinal tract.

  • Co-dissolution: Dissolve 100 mg of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and 300 mg of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 10 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure (mbar < 50) to prevent phase separation.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently mill the film into a fine powder.

  • Validation Checkpoint: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks. If sharp peaks are present, the API has recrystallized, and the drug-loading ratio must be decreased.

Medicinal Chemistry FAQs: Structural Modification

Q: If formulation fails to achieve the required exposure, how can we chemically modify the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine scaffold to improve solubility without losing target affinity?

A: You must disrupt the molecular planarity. The fusion of the pyrrole and pyridine rings creates a flat surface ideal for π -stacking. While azaindoles generally possess better physicochemical properties than indoles due to the extra hydrogen bond acceptor [3], the rigid ethynyl group negates this benefit.

Recommended Modifications:

  • Disruption of Planarity (Aufheben Strategy): Introduce a methyl group at the C5 or C7 position. The steric clash will force the molecule out of perfect planarity, significantly reducing the crystal lattice energy and lowering the melting point, which exponentially increases thermodynamic solubility [1].

  • Replacement of the Ethynyl Group: If the alkyne is not strictly required for binding (e.g., filling a tight hydrophobic pocket), replace it with a more flexible, polar group such as a hydroxyethyl ether or a morpholine-containing substituent. This increases the fraction of sp3 carbons ( Fsp3​ ), which is strongly correlated with improved aqueous solubility [4].

Table 2: Impact of Structural Modifications on Azaindole Solubility
ModificationStructural ImpactExpected Effect on Lattice EnergyExpected Solubility Shift
None (Parent) Highly planar, rigidVery HighBaseline (Poor)
C5-Methylation Induces dihedral angle twistDecreased10x to 50x Increase
Ethynyl Morpholine Increases Fsp3​ , adds basic nitrogenSignificantly Decreased>100x Increase

References

  • Ishikawa, M., & Hashimoto, Y. (2022). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PubMed Central (PMC). [Link]

  • National Institutes of Health (NIH). (n.d.). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed Central (PMC).[Link]

troubleshooting low yields in 6-ethynyl-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative).

Synthesizing ethynyl-substituted azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine ring and the interfering acidity of the pyrrole nitrogen[1][2]. Below, we break down the mechanistic causes of low yields and provide a self-validating, field-proven troubleshooting framework.

I. Mechanistic Overview & Reaction Workflow

The standard approach to introducing an ethynyl group at the 6-position of 1H-pyrrolo[3,2-b]pyridine relies on a Sonogashira cross-coupling between a 6-halo precursor and trimethylsilylacetylene (TMSA), followed by the removal of the TMS protecting group[3][4].

Workflow A 6-Halo-1H-pyrrolo [3,2-b]pyridine (Starting Material) B N-Protected 6-Halo-azaindole (Intermediate 1) A->B N-Protection (e.g., SEM-Cl, NaH) C TMS-Protected Alkyne (Intermediate 2) B->C Sonogashira (TMSA, Pd/Cu) D 6-Ethynyl-1H-pyrrolo [3,2-b]pyridine (Target) C->D Deprotection (TBAF or K2CO3)

Reaction workflow for the synthesis of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

II. Troubleshooting FAQs

Q1: I am running a Sonogashira coupling on unprotected 6-bromo-1H-pyrrolo[3,2-b]pyridine, but my yields are consistently under 10%. What is causing this? A1: The primary culprit is the unprotected pyrrole nitrogen (N1). The N-H proton is relatively acidic. Under the basic conditions of a Sonogashira coupling (e.g., using triethylamine), the nitrogen can deprotonate. The resulting azaindolyl anion strongly coordinates with both Palladium and Copper catalysts, effectively poisoning the catalytic cycle[2][5].

  • Causality & Solution: You must mask the N-H group. Install a robust protecting group such as SEM (2-(Trimethylsilyl)ethoxymethyl), Tosyl (Ts), or Boc prior to the coupling step[4][6].

Q2: I protected the N1 position, but the reaction mixture turns black immediately upon heating, and the starting material remains unreacted. Why? A2: A rapid black precipitate indicates the formation of "Palladium black"—the agglomeration and precipitation of inactive Pd(0)[7]. This happens when the oxidative addition step is too slow, leaving the Pd(0) intermediate vulnerable to degradation, or when oxygen is present in the system.

  • Causality & Solution: 6-bromo-1H-pyrrolo[3,2-b]pyridine is electron-deficient, making oxidative addition thermodynamically difficult for standard catalysts like Pd(PPh3​)2​Cl2​ [8].

    • Switch the Halogen: Upgrade your starting material to the 6-iodo derivative. The C-I bond has a significantly lower activation barrier[4][8].

    • Upgrade the Ligand: If you must use the bromide, switch to a more electron-rich, bidentate ligand like dppf ( Pd(dppf)Cl2​ ). The bite angle of dppf forces the metal center into a more reactive geometry for oxidative addition[8].

    • Degas Rigorously: Use the freeze-pump-thaw method for your solvents to remove trace oxygen[7].

Q3: My GC-MS shows that my alkyne (TMSA) is being consumed, but I am seeing a large mass corresponding to a dimer rather than my product. How do I fix this? A3: You are observing the Glaser-Hay homocoupling side reaction, where two terminal alkynes couple together to form a diyne. This reaction is catalyzed by Copper(I) in the presence of trace oxygen[7].

  • Causality & Solution: Oxygen acts as the terminal oxidant for the Glaser coupling. Ensure strictly anaerobic conditions. Furthermore, you can minimize this by adding the TMSA slowly via a syringe pump over 2 hours, keeping its steady-state concentration low, or by reducing the CuI loading to 2-5 mol%[7].

LogicTree Start Low Yield in Sonogashira Step? Q1 Is N1 protected? Start->Q1 Protect Protect N1 (SEM, Ts, Boc) Q1->Protect No Q2 Black Pd precipitate observed? Q1->Q2 Yes Success Optimized Yield Achieved Protect->Success Degas Strictly degas solvents (Freeze-Pump-Thaw) Q2->Degas Yes Q3 Using 6-Bromo substrate? Q2->Q3 No Degas->Success Iodide Switch to 6-Iodo OR use Pd(dppf)Cl2 + Heat Q3->Iodide Yes Q3->Success No Iodide->Success

Troubleshooting logic tree for optimizing the Sonogashira coupling of azaindoles.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and expected yields based on optimized azaindole coupling methodologies.

Substrate (Position 6)N1-Protecting GroupCatalyst SystemTemp (°C)Primary Limitation / ObservationExpected Yield
BromideNone Pd(PPh3​)2​Cl2​ / CuI60Catalyst poisoning via N-H deprotonation< 10%
BromideTosyl (Ts) Pd(PPh3​)2​Cl2​ / CuI80Sluggish oxidative addition; Pd black forms30 - 40%
IodideSEM Pd(PPh3​)2​Cl2​ / CuI60Glaser homocoupling (if O2​ is present)60 - 70%
Iodide SEM Pd(dppf)Cl2​ / CuI 80 None (Optimized Conditions) > 85%

IV. Standardized Experimental Protocol

To ensure a self-validating system, follow this optimized, step-by-step methodology for the synthesis of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Step 1: N-Protection (SEM Installation)
  • Dissolve 6-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an Argon atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: Quench with saturated NH4​Cl . Extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material.

Step 2: Sonogashira Coupling
  • In a Schlenk flask, combine the SEM-protected 6-iodo-azaindole (1.0 eq), Pd(dppf)Cl2​ (0.05 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and Triethylamine (Et3N) in a 1:1 ratio.

  • Critical Step: Degas the mixture using three freeze-pump-thaw cycles to strictly eliminate oxygen[7].

  • Backfill with Argon and add Trimethylsilylacetylene (TMSA, 1.5 eq) via a syringe.

  • Heat the sealed flask to 80 °C for 4–6 hours.

  • Validation: The solution should remain a clear amber/brown without black precipitate. GC-MS should confirm the mass of the TMS-protected intermediate.

Step 3: Global Deprotection
  • Dissolve the crude TMS-protected, SEM-protected intermediate in THF.

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq).

  • Heat to 60 °C for 12 hours. Note: TBAF will simultaneously cleave both the TMS group from the alkyne and the SEM group from the pyrrole nitrogen.

  • Validation: Evaporate the THF, dilute with water, and extract with EtOAc. Purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the pure 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

V. References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PubMed Central (NIH) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: PubMed Central (NIH) URL:[Link]

  • Sonogashira troubleshooting help needed Source: r/Chempros (Reddit Community Discussions) URL:[Link]

  • New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds Source: Atlanchim Pharma URL:[Link]

Sources

Technical Support Center: Optimizing Click Chemistry for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 6-ethynyl-1H-pyrrolo[3,2-b]pyridine. This document is intended for researchers, chemists, and drug development professionals aiming to improve reaction times, yields, and purity for this specific heterocyclic alkyne.

The unique structure of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, an azaindole derivative, presents specific challenges and opportunities in CuAAC reactions. The presence of nitrogen atoms within the aromatic core can lead to coordination with the copper catalyst, potentially inhibiting the reaction. This guide provides a structured approach to troubleshoot and optimize your experimental setup, moving from frequently asked questions to in-depth optimization protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during the CuAAC reaction with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Q1: My reaction is very slow or has stalled completely. What is the most likely cause?

A stalled reaction is often due to catalyst inhibition or instability. The nitrogen atoms in the pyrrolo[3,2-b]pyridine core can chelate the Cu(I) catalyst, reducing its availability to activate the alkyne. Additionally, the Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[1][2]

  • Initial Action: Ensure your reaction is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes.[3] Add a fresh solution of a reducing agent like sodium ascorbate right before initiating the reaction to maintain the copper in its active Cu(I) state.[2][4]

Q2: I'm seeing significant amounts of a side product that I suspect is alkyne homocoupling (Glaser coupling). How can I prevent this?

Glaser coupling is an oxidative side reaction that dimerizes your alkyne.[5] It is promoted by the presence of oxygen and an insufficient concentration of the active Cu(I) catalyst.

  • Initial Action: Rigorous deoxygenation is critical.[4] Increasing the concentration of the reducing agent (sodium ascorbate, typically 5-10 equivalents relative to copper) can help suppress this pathway by keeping the copper reduced to Cu(I).[5] Using a stabilizing ligand can also minimize side reactions.[4]

Q3: My product seems to be insoluble in the reaction mixture. What should I do?

Product precipitation can coat the catalyst and halt the reaction.[4] This can be an issue as the triazole product is often more rigid and less soluble than the starting materials.

  • Initial Action: Consider changing the solvent system. A mixture of solvents, such as DMF/water or t-BuOH/water, can improve the solubility of all components.[4] If the product is still insoluble, increasing the reaction temperature may help keep it in solution.

Q4: Can I use any copper source for this reaction?

While various Cu(I) and Cu(II) salts can be used, the combination of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate as an in-situ reducing agent is the most common, convenient, and reliable method.[6] This approach avoids handling potentially unstable Cu(I) salts.

Part 2: In-Depth Troubleshooting Guide

If the initial actions in the FAQ section do not resolve the issue, a more systematic approach is required. The key to optimizing reaction time is to understand the interplay between the catalyst, ligands, solvent, and temperature.

The Challenge with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

The primary challenge arises from the Lewis basic nitrogen atoms of the pyridine and pyrrole rings. These can act as endogenous ligands, coordinating to the copper center. This coordination can be non-productive, sequestering the catalyst and preventing it from participating in the catalytic cycle.[7] The goal of optimization is to favor the productive catalytic pathway over this inhibitory chelation.

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} caption: Troubleshooting workflow for optimizing CuAAC reactions.

Parameter Optimization Table

The following table summarizes key parameters, their impact on the reaction with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, and suggested starting points for optimization.

ParameterImpact on Reaction Time & Potential IssuesRecommended Starting Point & Optimization Strategy
Copper Catalyst Loading: Too low leads to slow rates; too high can increase side reactions. Source: Cu(II) with a reductant is most common.[6]Start: 1-5 mol% CuSO₄. Strategy: Titrate catalyst loading. If reaction stalls, a small additional charge of catalyst and ascorbate may help.
Ligand Crucial for this substrate. Stabilizes Cu(I), prevents oxidation, and accelerates the catalytic cycle by preventing inhibitory substrate coordination.[8]Start: Use a ligand. THPTA (water-soluble) or TBTA (organic-soluble) are excellent choices. Use a 1:1 to 5:1 ligand-to-copper ratio.[4]
Reducing Agent Essential for in-situ Cu(I) generation. Maintains the active catalytic state and prevents oxidative homocoupling.[5]Start: 5-10 eq of Sodium Ascorbate relative to CuSO₄. Strategy: Always use a freshly prepared aqueous solution.
Solvent Affects solubility of all components and reaction kinetics. Protic solvents like water can accelerate the reaction.[2]Start: A polar, aprotic solvent like DMF, or a mixture such as t-BuOH/H₂O (1:1) or DMSO/H₂O. Strategy: Screen different solvent systems to find the best balance of solubility for starting materials and the product.
Temperature Higher temperatures increase reaction rates but can also promote side reactions or degradation of sensitive substrates.[4]Start: Room temperature. Strategy: If the reaction is slow, gently heat to 40-60°C.[3] For very stubborn reactions, microwave irradiation can dramatically reduce reaction times.[9]
Concentration Higher concentrations generally lead to faster reaction rates.[4]Start: 0.1 M to 0.5 M with respect to the limiting reagent. Strategy: If solubility allows, increase the concentration.
pH The reaction is tolerant of a wide pH range (4-12).[2] However, extreme pH can affect substrate stability.Start: No buffer, or a non-coordinating buffer like HEPES if pH control is needed. Strategy: Avoid buffers known to coordinate with copper, such as Tris.[5]

Part 3: Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol for a systematic optimization of the CuAAC reaction.

Workflow for Reaction Optimization

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} caption: Systematic workflow for optimizing the CuAAC reaction.

Detailed Protocol: Small-Scale Test Reaction

This protocol describes a general starting point for the reaction.

Reagent Preparation:

  • Alkyne Stock: Prepare a 100 mM solution of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in DMF.

  • Azide Stock: Prepare a 100 mM solution of your azide partner in DMF.

  • CuSO₄ Stock: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.

  • Ligand Stock (THPTA): Prepare a 100 mM solution of THPTA in deionized water.

  • Sodium Ascorbate Stock: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.

Reaction Setup (100 µL total volume, 10 µmol scale):

  • In a 1.5 mL microcentrifuge tube, add the following:

    • 10 µL of Alkyne Stock (1 µmol, 1.0 eq)

    • 10 µL of Azide Stock (1 µmol, 1.0 eq)

    • 38 µL of a 1:1 mixture of t-BuOH and deionized water.

  • Cap the tube, vortex briefly, and place it in a sonicating bath for 2 minutes to ensure dissolution.

  • Sparge the solution by bubbling argon or nitrogen gas through it using a fine needle for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Premix: In a separate, small tube, pre-mix the catalyst by adding:

    • 5 µL of CuSO₄ Stock (0.1 µmol, 0.01 eq)

    • 5 µL of THPTA Stock (0.5 µmol, 0.05 eq). This creates a 5:1 ligand-to-copper ratio.[9]

    • Let this mixture stand for 1-2 minutes.

  • Add the 10 µL of the catalyst premix to the main reaction tube.

  • Initiation: Add 2 µL of the freshly prepared 1 M Sodium Ascorbate solution (2 µmol, 0.2 eq) to the reaction mixture.

  • Cap the tube tightly, vortex gently, and allow the reaction to proceed at room temperature.

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Upon completion, the reaction can typically be worked up by diluting with an organic solvent like ethyl acetate and washing with water to remove the catalyst and solvent.

This systematic approach, combining an understanding of the specific challenges posed by the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine scaffold with methodical parameter optimization, will enable you to significantly reduce reaction times and achieve high-yielding, clean conversions for your click chemistry applications.

References

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • V. D. Bock, H. Hiemstra, J. H. van Maarseveen. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. Available from: [Link]

  • P. S. Shuttleworth, J. M. J. M. R. A. V. D. Z. M. H. V. D. E. P. J. M. W. (2018). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry, 9(4), 435-443. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • M. G. Finn, V. V. Fokin. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Accounts of Chemical Research, 43(9), 1231-1240. Available from: [Link]

  • S. G. Agalave, S. R. Maujan, V. S. Pore. (2011). Click Chemistry: A Strategy for Bioconjugation. Chemical Communications, 47(32), 8996-9004. Available from: [Link]

  • V. Hong, N. F. Steinmetz, M. Manchester, M. G. Finn. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Bioconjugate Chemistry, 21(10), 1912-1916. Available from: [Link]

  • M. A. M. Kamal, M. A. A. El-Maksoud, S. M. A. El-Hakam. (2019). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology, 9(22), 6296-6304. Available from: [Link]

Sources

Technical Support Center: Storage and Handling of 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic alkyne. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.

Introduction

6-Ethynyl-1H-pyrrolo[3,2-b]pyridine, an azaindole derivative, is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of a terminal alkyne group offers a versatile handle for various coupling reactions, such as the Sonogashira coupling. However, this functionality also introduces specific stability challenges. Improper storage can lead to degradation, compromising sample purity and experimental outcomes. This guide provides a comprehensive framework for preventing degradation and ensuring the reliable performance of your 6-ethynyl-1H-pyrrolo[3,2-b]pyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine?

A1: The primary degradation pathways for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine are associated with its terminal alkyne functionality and the pyrrolopyridine core. These include:

  • Oxidative Homocoupling (Glaser-Hay Coupling): The most common degradation pathway for terminal alkynes is oxidative dimerization to form a 1,3-diyne impurity.[1][2] This reaction is often catalyzed by trace metal impurities (especially copper) and is promoted by the presence of oxygen.[1][2]

  • Hydration: The alkyne can undergo hydration to form a methyl ketone (acetyl group). This can be catalyzed by acids or metal ions.

  • Oxidation of the Pyrrolopyridine Ring: The electron-rich pyrrole ring of the azaindole scaffold can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light.

  • Acid/Base Instability: The terminal alkyne proton is weakly acidic due to the sp-hybridized carbon.[2][3][4][5] The electron-withdrawing nature of the pyridine ring can slightly increase this acidity, making the compound susceptible to deprotonation by strong bases, which can lead to undesired reactions.[6] Conversely, strong acids can lead to hydration or other reactions on the pyrrolopyridine ring.

Q2: Why is an inert atmosphere crucial for storing this compound?

A2: An inert atmosphere, typically argon or nitrogen, is essential to prevent oxidative degradation.[7] The primary concern is the Glaser-Hay coupling, where atmospheric oxygen acts as the oxidant to facilitate the dimerization of the terminal alkyne.[1][2] By displacing oxygen, an inert atmosphere significantly inhibits this degradation pathway, preserving the integrity of the ethynyl group.

Q3: What is the ideal storage temperature?

A3: For long-term storage, it is recommended to store 6-ethynyl-1H-pyrrolo[3,2-b]pyridine at low temperatures, specifically at -20°C or below. Low temperatures slow down the rate of all potential degradation reactions, including oxidation and hydration. For short-term storage (days to a few weeks), refrigeration at 2-8°C under an inert atmosphere is acceptable.

Q4: Can I store the compound in solution?

A4: Storing 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in solution is generally not recommended for long periods. If solution storage is necessary, use a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene) that has been thoroughly deoxygenated. Solutions should be stored under an inert atmosphere at low temperatures. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new, less polar spot on TLC or a new peak in HPLC/GC-MS. Oxidative homocoupling (Glaser-Hay dimerization).1. Confirm the presence of the diyne impurity by mass spectrometry (expected mass will be approximately double that of the starting material minus two hydrogens).2. Review storage conditions. Ensure the compound was stored under a robust inert atmosphere and at a low temperature.3. If the compound is to be used in a reaction sensitive to this impurity, repurification by column chromatography may be necessary.
Appearance of a new, more polar spot on TLC or a new peak in HPLC/GC-MS. Hydration of the alkyne to a methyl ketone.1. Confirm the structure of the impurity by NMR (look for a characteristic methyl singlet around 2.1-2.5 ppm) and mass spectrometry (addition of 18 Da).2. Check for exposure to acidic conditions or moisture during storage or workup.3. Ensure solvents used for storage or reactions are anhydrous.
Discoloration of the solid compound (e.g., turning yellow or brown). Oxidation of the pyrrolopyridine ring or polymerization of the alkyne.1. Assess the purity of the material using a suitable analytical technique (see Quality Control Protocol below).2. If significant degradation has occurred, repurification may be required.3. For future storage, ensure the compound is protected from light and stored under a stringent inert atmosphere.
Poor reactivity in subsequent reactions (e.g., Sonogashira coupling). Degradation of the terminal alkyne.1. Verify the integrity of the starting material using the Quality Control Protocol.2. If degradation is confirmed, use a freshly purified batch of the compound.3. Ensure all reagents and solvents for the subsequent reaction are of high quality and appropriately dried and degassed.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, adhere to the following protocols:

Protocol 1: Long-Term Storage of Solid Material

Objective: To provide a stable environment for the storage of solid 6-ethynyl-1H-pyrrolo[3,2-b]pyridine for extended periods (months to years).

Materials:

  • 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (solid)

  • Amber glass vial with a PTFE-lined cap

  • Parafilm® or other sealing tape

  • Source of inert gas (argon or nitrogen) with a manifold or balloon setup

  • Schlenk line or glove box (recommended)

  • -20°C or -80°C freezer

Procedure:

  • Preparation of the Vial: Ensure the amber glass vial and cap are clean and completely dry. If possible, oven-dry the glassware and allow it to cool in a desiccator before use.

  • Aliquotting: If you have a large batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting the Vial: Place the desired amount of solid 6-ethynyl-1H-pyrrolo[3,2-b]pyridine into the vial.

  • Atmosphere Exchange: Purge the vial with a gentle stream of inert gas for 2-5 minutes to displace all the air. If using a Schlenk line, this can be done by evacuating and backfilling with inert gas three times.

  • Sealing: Securely tighten the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20°C or -80°C. The vial should be clearly labeled with the compound name, date, and storage conditions.

Causality: The use of an amber vial protects the compound from light, which can promote oxidative degradation. The inert atmosphere prevents oxidative homocoupling of the alkyne.[7] Low temperatures significantly reduce the kinetic rate of all potential degradation reactions. Aliquotting prevents repeated exposure of the bulk material to potential contaminants like moisture and oxygen.

Diagram of Recommended Storage Workflow

StorageWorkflow Start Receive/Synthesize 6-ethynyl-1H-pyrrolo[3,2-b]pyridine Aliquot Aliquot into smaller, single-use amber vials Start->Aliquot Inert Purge with Inert Gas (Ar or N2) Aliquot->Inert Seal Seal with PTFE-lined cap and Parafilm® Inert->Seal Store Store at -20°C or below Seal->Store End Stable Compound Store->End

Caption: Recommended workflow for the long-term storage of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Quality Control Protocol

Objective: To assess the purity of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and detect potential degradation products.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR) and HPLC

A. Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[2][3][4][5][6]

Materials:

  • 6-ethynyl-1H-pyrrolo[3,2-b]pyridine sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine sample and a similar, accurately weighed amount of the internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Identify a well-resolved, non-overlapping peak for both the analyte and the internal standard. For 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, the alkyne proton is a good candidate.

    • Carefully integrate the selected peaks.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

B. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a sensitive method for detecting and quantifying impurities, especially the less polar diyne dimer.[1]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

  • Data Analysis: Analyze the chromatogram for the presence of impurity peaks. The area percentage of the main peak can be used as an estimate of purity. The diyne dimer, being less polar, will typically have a longer retention time than the monomer.

Troubleshooting Logic for Suspected Degradation

TroubleshootingDegradation Start Suspected Degradation (e.g., poor reactivity, discoloration) QC Perform Quality Control (qNMR and HPLC) Start->QC Decision Is Purity < 95% or Are significant impurities detected? QC->Decision Repurify Repurify compound (e.g., column chromatography) Decision->Repurify Yes Use Compound is suitable for use Decision->Use No ReviewStorage Review storage and handling procedures Repurify->ReviewStorage Discard Discard and obtain a new batch ReviewStorage->Discard If repurification fails or is not feasible

Caption: Troubleshooting workflow for addressing suspected degradation of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

References

  • SynArchive. Glaser-Hay Coupling. Available from: [Link]

  • Allen, A. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Allen. Available from: [Link]

  • Chemistry LibreTexts. 9.8: Acidity of Terminal Alkynes. Available from: [Link]

  • Chemistry Steps. Acidity of Terminal Alkynes. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • US Pharmacopeia. Stimuli Article (qNMR). Available from: [Link]

  • ResearchGate. Principles of Inert Atmosphere Storage. Available from: [Link]

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best purification methods for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

This technical guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and its analogs. This class of compounds, often synthesized via Sonogashira cross-coupling reactions, presents unique purification challenges due to the presence of a basic pyridine nitrogen, an acidic pyrrole proton, and potential contamination from metal catalysts.[1][2] This resource provides in-depth troubleshooting advice and standardized protocols to streamline your purification workflow and enhance final product purity.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine reaction mixtures.

Question 1: My product is streaking badly or showing severe tailing during silica gel column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue encountered with nitrogen-containing heterocycles like pyrrolopyridines on standard silica gel.[3]

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring (a pyridine-type N) interacts strongly with these acidic sites via acid-base interactions.[2][4] This strong, non-specific binding slows the elution of the molecule unevenly, leading to significant peak tailing and poor separation from impurities.

  • Solutions:

    • Mobile Phase Modification: The simplest solution is to "neutralize" the silica surface by adding a small amount of a basic modifier to your eluent.[4] A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonia solution (e.g., 7N NH₃ in methanol) in your mobile phase. The amine modifier acts as a competitive base, binding to the acidic silanol sites and allowing your compound to elute symmetrically.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as it has a basic surface, which repels the basic analyte and eliminates the problematic acid-base interaction, leading to sharper peaks.[4]

      • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative. However, be aware that highly polar compounds can sometimes bind irreversibly to alumina.

    • Deactivation of Silica: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent that already contains the amine modifier. This pre-treatment helps ensure the entire column bed is passivated before you load your sample.[3]

Question 2: After chromatography, my NMR spectrum shows broad signals and I suspect residual palladium or copper catalyst contamination. How can I remove these metals?

Answer: Residual transition metals from Sonogashira couplings are a frequent and problematic impurity, as they can interfere with subsequent reactions and biological assays.[1][5]

  • Causality: Palladium and copper catalysts can coordinate with the nitrogen atoms of your pyrrolopyridine scaffold or the alkyne moiety, making them difficult to remove by chromatography alone.

  • Solutions:

    • Optimized Aqueous Work-up: Before any chromatography, perform a targeted liquid-liquid extraction. Washing the crude reaction mixture (dissolved in a solvent like ethyl acetate or dichloromethane) with an aqueous solution of a chelating agent can effectively remove metal residues. Good options include:

      • A saturated aqueous solution of ammonium chloride (NH₄Cl).

      • A dilute (5-10%) aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

      • A dilute (5-10%) aqueous solution of sodium sulfide (Na₂S), which will precipitate palladium as palladium sulfide (PdS).

    • Metal Scavenging Resins: If aqueous washes are insufficient, consider stirring the crude product in solution with a specialized metal scavenger resin prior to filtration and final purification. These resins have functional groups (e.g., thiols, amines) that selectively bind and remove dissolved metals.

    • Recrystallization: Often, metal impurities are amorphous and will remain in the mother liquor during a successful recrystallization, providing a highly purified crystalline product.[6]

Question 3: My compound appears to be degrading on the column, resulting in low recovery and multiple new spots on TLC analysis of the collected fractions. What should I do?

Answer: The pyrrolopyridine core, while aromatic, can be sensitive to prolonged exposure to the acidic environment of silica gel, especially if the compound has other sensitive functional groups.[3]

  • Causality: The acidic stationary phase can catalyze decomposition, polymerization of the alkyne, or removal of acid-labile protecting groups.[7][8] The high surface area of the silica gel can also promote air oxidation.

  • Solutions:

    • Minimize Contact Time: Use a faster flow rate during chromatography and avoid letting the compound sit on the column for extended periods. Pack the column and run the purification on the same day.

    • Use Deactivated Silica or Alumina: As mentioned in Q1, switching to a less acidic stationary phase like neutral alumina or amine-treated silica can prevent acid-catalyzed degradation.[3][4]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography is an excellent alternative. The mobile phases (typically water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) are less harsh, and the separation mechanism is based on hydrophobicity, offering a different selectivity profile that may resolve difficult impurities.

Question 4: I've isolated my product, but I have a persistent impurity with a very similar Rf value. How can I separate them?

Answer: Co-elution is a common challenge when impurities are structurally similar to the target compound, such as unreacted starting material or a homocoupled alkyne byproduct.

  • Causality: The impurity and product have nearly identical polarities and interactions with the stationary phase under the current conditions.

  • Solutions:

    • Optimize Chromatography Selectivity:

      • Change Solvent System: The "selectivity" of the separation can be altered by changing the nature of the eluent. If you are using a standard Hexanes/Ethyl Acetate system, try a system from a different solvent selectivity group, such as Dichloromethane/Methanol or Toluene/Acetone.[4] This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the mobile phase, which can often resolve previously co-eluting spots.

      • Isocratic vs. Gradient Elution: If using a gradient, try running a shallow gradient or an isocratic elution with the optimal solvent mixture identified by TLC. This can improve resolution between closely eluting compounds.

    • Recrystallization: This is the most powerful technique for removing small amounts of closely related impurities from a solid product. A successful recrystallization can yield material of >99.5% purity. See the detailed protocol in the FAQ section.[6]

    • Preparative HPLC: For high-value materials or very challenging separations, preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column, offers significantly higher resolving power than standard flash chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a crude 6-ethynyl-1H-pyrrolo[3,2-b]pyridine reaction mixture?

A1: A multi-step approach is most effective. First, perform an aqueous work-up to remove the bulk of inorganic salts, the amine base, and some metal catalysts. Follow this with flash column chromatography on silica gel (with a base-modified eluent) or an alternative phase to separate the product from organic byproducts. For achieving high analytical purity, a final recrystallization is highly recommended.

G cluster_0 Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NH4Cl wash) crude->workup Remove salts, base chromatography Flash Column Chromatography workup->chromatography Separate organic components recrystallization Recrystallization chromatography->recrystallization Final polishing step pure_product Pure Product (>99%) recrystallization->pure_product

Caption: Recommended purification workflow.

Q2: How do I choose the right solvent system for flash column chromatography?

A2: The ideal solvent system should provide a target Rf (retention factor) of 0.25-0.35 for your product on a TLC plate. This Rf value typically ensures good separation without requiring excessively long elution times.

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems.

  • Initial Screening: Begin with a standard binary mixture like Hexanes/Ethyl Acetate (EtOAc). Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1) until the desired Rf is achieved.

  • Adjusting Polarity: If the compound does not move from the baseline in pure EtOAc, switch to a stronger solvent system like Dichloromethane (DCM)/Methanol (MeOH).

  • Add a Modifier: For pyrrolopyridines, always run two sets of TLC plates: one with the neat solvent system and one with ~1% triethylamine (TEA) added to the solvent jar. You will likely see a significant improvement in spot shape with the TEA.[4]

Solvent System Polarity Common Use Case
Hexanes / Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighFor more polar compounds that do not elute with EtOAc.
Toluene / AcetoneMediumOffers different selectivity, can resolve spots that co-elute in other systems.

Table 1: Common Solvent Systems for Normal-Phase Chromatography.[4]

Q3: Can you provide a reliable protocol for recrystallizing my product?

A3: Yes. Recrystallization is ideal when you have a solid product that is >85-90% pure. The key is to find a solvent pair: a "good" solvent in which your compound is soluble when hot but poorly soluble when cold, and a "poor" solvent in which your compound is insoluble.[6]

Protocol: Two-Solvent Recrystallization
  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., acetone, ethyl acetate, or isopropanol) and bring the mixture to a gentle boil to completely dissolve the solid.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., hexanes, water, or diethyl ether) dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure product if you have one.[6]

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.

G cluster_silica Standard Silica Gel (Acidic) cluster_deactivated Base-Deactivated Silica silanol Si-OH product_silica Pyrrolopyridine silanol->product_silica Strong Acid-Base Interaction tailing Result: Peak Tailing silanol_tea Si-O⁻ ⁺HNEt₃ product_deactivated Pyrrolopyridine silanol_tea->product_deactivated Weak Interaction (Repulsion) elution Result: Sharp Peak

Caption: Analyte interaction with different stationary phases.

References

  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Biotage. Successful flash chromatography.
  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Wikipedia. Sonogashira coupling.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • ACS Publications. Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Taylor & Francis Online. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • ACS Publications. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Google Patents. Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • LCGC. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • PMC. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.

Sources

Technical Support Center: Minimizing Homocoupling of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a persistent challenge in the synthesis of advanced intermediates: the homocoupling of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine during Sonogashira and related cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and tactical protocols necessary to maximize the yield of your desired heterocoupled product.

The 6-ethynyl-1H-pyrrolo[3,2-b]pyridine core, a key structural motif in medicinal chemistry, presents unique challenges. Its electron-rich nature and the presence of nitrogen atoms can influence catalyst activity and promote the formation of undesired 1,3-diyne (dimer) byproducts. This guide will walk you through the causes and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: What is the primary cause of the homocoupled dimer byproduct in my Sonogashira reaction?

A1: The primary cause is the copper(I)-catalyzed oxidative dimerization of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, a reaction known as Glaser or Hay coupling.[1][2] This side reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation of the Cu(I) catalyst.[1][3]

Q2: My reaction is full of the homocoupled dimer. What is the first and most critical factor I should check?

A2: The most critical factor is the rigorous exclusion of oxygen from your reaction system.[1] Ensure your solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of a high-purity inert gas.[4]

Q3: Can I run the reaction without a copper co-catalyst to avoid this problem?

A3: Yes, switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate the primary catalyst for Glaser coupling.[1][5] These protocols often require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling.[6][7]

Q4: How does my choice of base impact the formation of the homocoupled product?

A4: The base is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. While they are necessary to deprotonate the alkyne, they can also influence catalyst activity. In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ in copper-free systems can provide better results by altering the reaction kinetics and solubilities.[8]

Q5: Are there specific ligands that can help suppress homocoupling?

A5: Yes, the choice of phosphine ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can accelerate the desired Sonogashira cross-coupling pathway, making it kinetically more favorable than the homocoupling side reaction.[1][4] However, the optimal ligand is often substrate-dependent and may require screening.[4]

Part 2: Mechanistic Insights: The Competing Pathways

To effectively troubleshoot, it is essential to understand the underlying mechanisms. The desired Sonogashira reaction and the undesired Glaser coupling compete for the same starting material.

The Sonogashira cycle involves a palladium catalyst for the cross-coupling of the terminal alkyne with an aryl or vinyl halide. A copper co-catalyst is typically used to facilitate the transmetalation of the copper acetylide to the palladium center. The Glaser coupling , on the other hand, is an oxidative homocoupling of two terminal alkynes, catalyzed by a copper salt in the presence of an oxidant, which is often atmospheric oxygen.[9][10][11]

G cluster_0 Desired Sonogashira Pathway (Pd/Cu Catalyzed) cluster_1 Copper Co-Catalyst Cycle cluster_2 Undesired Glaser Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX RedElim Reductive Elimination PdII_ArX->RedElim Transmetal Transmetalation PdII_ArX->Transmetal RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + CuX - HX CuX Cu(I)X Base Base CuAcetylide->Transmetal PdII_Alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_Alkyne Alkyne2 R-C≡C-H CuAcetylide2 R-C≡C-Cu(I) Alkyne2->CuAcetylide2 + Cu(I) Oxidation Oxidation (O₂ present) CuAcetylide2->Oxidation CuII_intermediate [R-C≡C-Cu(II)] Oxidation->CuII_intermediate Dimerization Dimerization CuII_intermediate->Dimerization + R-C≡C-Cu(I) Dimerization->CuX 2 Cu(I) Regenerated Dimer R-C≡C-C≡C-R Dimerization->Dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

Part 3: In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific issues with alkyne homocoupling.

Issue 1: Significant homocoupling (>15%) is observed despite using standard Sonogashira conditions.

  • Probable Cause A: Inadequate Inert Atmosphere. Even small leaks in your system can introduce enough oxygen to significantly promote Glaser coupling.

    • Solution:

      • Verify Inert Gas Line: Ensure your nitrogen or argon source is of high purity (>99.998%).

      • Degas Rigorously: Use a minimum of three freeze-pump-thaw cycles for all solvents. For reagents, sparge with inert gas for at least 30 minutes.

      • Technique: Use Schlenk line techniques or a glovebox for the entire setup and reagent addition. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Probable Cause B: High Copper Catalyst Loading. High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1]

    • Solution:

      • Reduce Copper Loading: Decrease the amount of CuI to 0.5-2 mol%. In many cases, this is sufficient to facilitate the Sonogashira reaction without excessively promoting dimerization.[1]

      • Consider a Reducing Atmosphere: In challenging cases, using a pre-mixed atmosphere of 5% hydrogen in argon can effectively suppress oxidative homocoupling.[12]

Issue 2: Homocoupling persists even after improving inerting techniques and reducing copper.

  • Probable Cause: The intrinsic rate of homocoupling for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is high under these conditions.

    • Solution A: Slow Addition of Alkyne. Keeping the instantaneous concentration of the terminal alkyne low can disfavor the bimolecular homocoupling reaction.

      • Action: Dissolve the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in your reaction solvent and add it slowly to the reaction mixture containing the aryl halide and catalysts over several hours using a syringe pump.[1]

    • Solution B: Switch to a Copper-Free Protocol. This is the most definitive way to eliminate Glaser coupling.

      • Action: Transition to a well-established copper-free Sonogashira protocol. These reactions are often mediated by a palladium catalyst with a suitable phosphine ligand and a base.[5][6][13]

Issue 3: Copper-free protocol is sluggish or gives low yield.

  • Probable Cause: Suboptimal choice of ligand, base, or solvent for the copper-free system.

    • Solution: Systematic Re-optimization.

      • Ligand Screening: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands often perform well.

      • Base and Solvent Selection: The choice of base and solvent is interdependent. A non-coordinating, polar aprotic solvent like 1,4-dioxane or DMSO can be effective.[13][14] The base must be strong enough to deprotonate the alkyne without degrading the catalyst or starting materials.

Part 4: Recommended Protocols & Optimization

Protocol 1: Optimized Copper-Cocatalyzed Sonogashira Reaction

This protocol is designed to minimize homocoupling when a copper co-catalyst is used.

  • Reagent Preparation: Ensure all solvents (e.g., THF, DMF) are anhydrous and have been thoroughly degassed via three freeze-pump-thaw cycles. All solid reagents should be dried under vacuum.

  • Reaction Setup:

    • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask.

    • Add the degassed solvent (e.g., DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Reaction Execution:

    • Stir the mixture and slowly add a solution of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (1.1 mmol, 1.1 equiv) in the same degassed solvent (2 mL) over 2-3 hours using a syringe pump.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required (e.g., 60 °C) and monitor its progress by TLC or LC-MS.[15]

  • Work-up and Purification: Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Reaction

This is the recommended starting point for eliminating homocoupling issues.

  • Reagent Preparation: Ensure all solvents (e.g., 1,4-dioxane) are anhydrous and degassed. Reagents should be high-purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%).

    • Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes.

    • Add the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (1.2 mmol, 1.2 equiv) in one portion.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor progress.

  • Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.

Table 1: Parameter Optimization Summary
ParameterCondition to Reduce HomocouplingRationale
Atmosphere Strict Inert (Ar or N₂)Prevents O₂-mediated oxidative dimerization (Glaser coupling).[1]
Copper Catalyst Reduce loading (0.5-2 mol%) or eliminate (Copper-Free)Cu(I) is the primary catalyst for the undesired homocoupling reaction.[1][5]
Alkyne Addition Slow addition via syringe pumpKeeps instantaneous alkyne concentration low, disfavoring the bimolecular side reaction.[1]
Pd Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired Sonogashira catalytic cycle, outcompeting homocoupling.[4]
Temperature As low as feasibleLower temperatures can decrease the rate of Glaser coupling.[9]

Part 5: Visual Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving homocoupling issues.

Caption: A decision-making workflow for troubleshooting homocoupling.

References

  • PMC.

  • Journal of the American Chemical Society.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • Benchchem.

  • PMC.

  • Organic Letters.

  • Journal of the American Chemical Society.

  • Benchchem.

  • RSC Advances.

  • ResearchGate.

  • ResearchGate.

  • Chemical Science.

  • MDPI.

  • ACS Publications.

  • Catalysis Science & Technology.

  • The Journal of Organic Chemistry.

  • PMC.

  • PubMed.

  • Wikipedia.

  • Wiley-VCH.

  • Wikipedia.

  • Organic Chemistry Portal.

  • Benchchem.

  • PMC.

  • Organic Chemistry Portal.

  • Organic Letters.

  • KAUST Repository.

  • Accounts of Chemical Research.

  • PMC.

  • ACS Catalysis.

  • TheraIndx.

  • MDPI.

  • PMC.

  • Semantic Scholar.

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and 5-ethynyl-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the pyrrolopyridine scaffold is a privileged structure, offering a versatile framework for the development of novel therapeutic agents and functional materials.[1] The introduction of an ethynyl group onto this scaffold further expands its utility, providing a reactive handle for a variety of chemical transformations. This guide presents an in-depth comparison of the reactivity of two isomeric ethynyl-pyrrolopyridines: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. This analysis is grounded in the fundamental electronic properties of their parent heterocycles, 4-azaindole and 7-azaindole, respectively, and is supported by available experimental data.

Structural and Electronic Landscape: The Foundation of Reactivity

The reactivity of the ethynyl group in these two molecules is intrinsically linked to the electronic nature of the pyrrolopyridine core to which it is attached. The position of the nitrogen atom in the pyridine ring dictates the electron density distribution across the bicyclic system, which in turn modulates the reactivity of the alkyne substituent.

  • 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is a derivative of 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole .

  • 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole .

A key indicator of the electronic nature of these heterocyclic systems is their pKa values. The pKa of the conjugate acid of the pyridine nitrogen reflects the availability of the lone pair of electrons and, by extension, the electron-donating or -withdrawing character of the ring system.

CompoundParent HeterocyclepKa of Conjugate AcidElectron-Donating/Withdrawing Character
6-ethynyl-1H-pyrrolo[3,2-b]pyridine4-azaindole4.85[2]More Electron-Withdrawing
5-ethynyl-1H-pyrrolo[2,3-b]pyridine7-azaindole3.67[2]Less Electron-Withdrawing (more electron-rich pyrrole)

Table 1: Comparison of the pKa values of the parent azaindole heterocycles.

The lower pKa of 7-azaindole's conjugate acid suggests that the pyridine nitrogen is more basic, and the overall heterocyclic system is more electron-rich compared to 4-azaindole.[2] This difference in electron density is the primary driver for the differential reactivity of their ethynyl derivatives.

G cluster_0 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (based on 4-Azaindole) cluster_1 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (based on 7-Azaindole) a More Electron-Withdrawing Core b Lower electron density on ethynyl group a->b c Increased Electrophilicity of Alkyne b->c d Decreased Nucleophilicity of Alkyne b->d e Less Electron-Withdrawing Core f Higher electron density on ethynyl group e->f g Decreased Electrophilicity of Alkyne f->g h Increased Nucleophilicity of Alkyne f->h

Figure 1: Logical relationship between the electronic nature of the pyrrolopyridine core and the predicted reactivity of the ethynyl group.

Comparative Reactivity in Key Transformations

The differing electronic properties of the two ethynyl-pyrrolopyridines are expected to manifest in their reactivity towards various classes of chemical reactions. While direct comparative studies are limited, we can infer their relative reactivity based on established principles.

Sonogashira Coupling: Synthesis of Ethynyl-Pyrrolopyridines

The Sonogashira coupling is a cornerstone reaction for the introduction of the ethynyl group onto a heterocyclic core, typically from a halo-substituted precursor.[3] The efficiency of this palladium- and copper-catalyzed cross-coupling reaction can be influenced by the electronic nature of the aryl halide.

Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the catalytic cycle. However, the overall success of the Sonogashira reaction is a complex interplay of factors including the specific catalyst system, base, and solvent used.

Experimental Insight:

  • The synthesis of various substituted 7-azaindoles via Sonogashira coupling has been reported with good yields, often followed by a cyclization step to form the azaindole core.[3][4]

  • Similarly, Sonogashira couplings on halo-substituted 4-azaindole precursors have been successfully employed to introduce alkynyl substituents.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of the halo-pyrrolopyridine (1.0 equiv) in a suitable solvent (e.g., DMF, toluene, or a mixture) are added the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%), the copper(I) co-catalyst (e.g., CuI; 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine; 2-3 equiv).

  • The terminal alkyne (e.g., trimethylsilylacetylene; 1.2-1.5 equiv) is then added.

  • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.

G Halo-pyrrolopyridine Halo-pyrrolopyridine Sonogashira Coupling Sonogashira Coupling Halo-pyrrolopyridine->Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, Base Ethynyl-pyrrolopyridine Ethynyl-pyrrolopyridine Sonogashira Coupling->Ethynyl-pyrrolopyridine Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling

Figure 2: General workflow for the synthesis of ethynyl-pyrrolopyridines via Sonogashira coupling.

Cycloaddition Reactions: The Case of [3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, is a widely used method for the conjugation of molecules.[6][7] The reactivity of the alkyne in this reaction is influenced by its electronic properties.

  • 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (from 7-azaindole): The higher electron density on the alkyne of this isomer is expected to make it a more potent nucleophile. This should facilitate the reaction with the azide, potentially leading to faster reaction rates.

  • 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (from 4-azaindole): The more electron-withdrawing nature of the 4-azaindole core renders the alkyne less nucleophilic. Consequently, this isomer may exhibit slower reaction rates in CuAAC reactions compared to its 7-azaindole counterpart under identical conditions.

While specific kinetic data for these two compounds are not available, the general principle of enhanced reactivity for electron-rich alkynes in CuAAC is well-established.

Nucleophilic Addition Reactions

The susceptibility of the alkyne to nucleophilic attack is directly related to its electrophilicity.

  • 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (from 4-azaindole): The electron-withdrawing nature of the 4-azaindole core is predicted to make the terminal alkyne carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (from 7-azaindole): Conversely, the more electron-rich nature of the 7-azaindole system should decrease the electrophilicity of the alkyne, making it less reactive towards nucleophiles.

This difference in reactivity could be exploited for selective functionalization in the presence of both isomers.

Spectroscopic Insights: Probing the Electronic Environment

The chemical shift of the acetylenic proton in ¹H NMR spectroscopy can provide experimental evidence for the electronic environment of the alkyne. A downfield shift (higher ppm) is indicative of a more electron-deficient environment.

While the specific ¹H NMR data for both compounds is not consistently reported across the literature, it is predicted that the acetylenic proton of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine would resonate at a slightly downfield position compared to that of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine , reflecting the more electron-withdrawing nature of the 4-azaindole core. The typical chemical shift range for acetylenic protons is 2-3 ppm.[8][9]

Conclusion and Future Directions

The comparison of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and 5-ethynyl-1H-pyrrolo[2,3-b]pyridine reveals a clear distinction in their predicted reactivity, primarily governed by the electronic properties of their parent 4-azaindole and 7-azaindole cores.

Summary of Predicted Reactivity:

Reaction Type6-ethynyl-1H-pyrrolo[3,2-b]pyridine (4-azaindole based)5-ethynyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole based)
CuAAC (Click Chemistry) Less reactive (slower rate)More reactive (faster rate)
Nucleophilic Addition More reactiveLess reactive

This guide provides a framework for researchers and drug development professionals to make informed decisions when selecting one of these isomers for a specific application. The choice will depend on the desired reactivity profile. For applications requiring rapid conjugation via click chemistry, the 5-ethynyl-1H-pyrrolo[2,3-b]pyridine may be the preferred choice. Conversely, for transformations involving nucleophilic addition to the alkyne, the 6-ethynyl-1H-pyrrolo[3,2-b]pyridine might offer enhanced reactivity.

Further experimental studies involving direct, side-by-side kinetic analysis of these two isomers in various reactions would be invaluable to quantify these predicted differences in reactivity and to further refine their application in chemical synthesis and drug discovery.

References

  • 10][11]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction - Beilstein Journals.

Sources

comparing azaindole and indole bioisosteres in target binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Azaindole vs. Indole Bioisosteres in Target Binding Affinity

Introduction to Scaffold Hopping: The Power of a Single Nitrogen Atom

In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, scaffold hopping via bioisosteric replacement is a cornerstone of rational drug design. The substitution of an indole core with an azaindole framework (specifically 4-, 5-, 6-, or 7-azaindole) represents one of the most successful applications of this strategy[1]. While indole and azaindole are nearly identical in steric volume, the introduction of a single sp² hybridized nitrogen atom fundamentally alters the molecule's electronic distribution, localized dipole moment, and hydrogen-bonding capacity[2].

As a Senior Application Scientist, I frequently observe that this seemingly minor atomic swap does not yield universally positive results. The decision to utilize an azaindole over an indole must be dictated by the specific thermodynamic requirements of the target's binding pocket. This guide objectively compares the binding affinities of these two scaffolds, explaining the mechanistic causality behind their performance and providing robust experimental protocols for empirical validation.

Mechanistic Insights: The Causality of Affinity Modulation

To understand why an azaindole might outperform or underperform its indole prototype, we must analyze the thermodynamics of the binding event:

  • Enthalpic Gains via Bidentate Hydrogen Bonding (The Kinase Advantage): Azaindoles—particularly 7-azaindole—are structurally homologous to the adenine ring of ATP[1]. The ATP-binding pocket of most kinases features a highly conserved "hinge region" containing backbone amide donors and carbonyl acceptors. While indole can only act as a hydrogen bond donor (via the pyrrole N-H), 7-azaindole introduces a pyridine-like nitrogen that acts as a potent hydrogen bond acceptor. This creates a donor-acceptor motif capable of forming bidentate hydrogen bonds with hinge residues (e.g., Met-109 in p38 MAPK or Lys-121 in ROCK-II), significantly lowering the free energy of binding ( ΔG ) and driving nanomolar affinity[2][3].

  • The Desolvation Penalty (The GPCR/Transporter Disadvantage): In targets that rely heavily on lipophilic interactions and hydrophobic packing (such as the allosteric site of the Cannabinoid Receptor 1 or Serotonin transporters), the azaindole swap often proves detrimental[4][5]. The introduction of the polar nitrogen increases the topological polar surface area (tPSA). When the molecule enters a hydrophobic pocket lacking a complementary hydrogen-bond donor, the energetic cost of shedding the nitrogen's hydration shell (desolvation penalty) is not recouped, resulting in a profound loss of binding affinity[4].

G Indole Indole Scaffold (Hydrophobic C-H) Azaindole Azaindole Bioisostere (Polar N Atom) Indole->Azaindole Bioisosteric Swap Kinase Kinase Targets (ATP Hinge Region) Azaindole->Kinase Binds GPCR GPCR Targets (Hydrophobic Pockets) Azaindole->GPCR Binds Enhanced Enhanced Affinity (New H-Bond Acceptor) Kinase->Enhanced Bidentate Motif Reduced Reduced Affinity (Desolvation Penalty) GPCR->Reduced Polar Mismatch

Logical framework demonstrating the target-dependent effects of azaindole bioisosteric replacement.

Comparative Data Analysis

The following table synthesizes quantitative experimental data comparing indole and azaindole derivatives across various therapeutic targets.

Target ProteinCompound ClassIndole Affinity (IC₅₀ / Kᵢ)Azaindole Affinity (IC₅₀ / Kᵢ)Azaindole IsomerMechanistic Outcome
BRAF (V600E) Vemurafenib AnalogsModerate (µM range)13 nM [1]7-AzaindoleEnhanced: Bidentate H-bonding with hinge region maximizes enthalpic gains.
ROCK-II Rho Kinase Inhibitors~10 - 50 nM1 nM [3]7-AzaindoleEnhanced: 740-fold selectivity over PKA due to optimal H-bond geometry with Lys-121.
CB1 Receptor Org27569 AnalogsLow nM [4]>10 µM (Loss of binding)[4]7-AzaindoleReduced: Severe desolvation penalty in the hydrophobic allosteric pocket.
5-HT₂A Receptor Pyrrolidine-2,5-dionesHigh Affinity [5]Significant Loss[5]7-AzaindoleReduced: Disruption of critical lipophilic interactions required for receptor binding.

Experimental Validation: Protocols for Binding Affinity

To objectively compare these bioisosteres in your own laboratory, the experimental design must be rigorously controlled. Below are two self-validating protocols for quantifying binding affinity.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is the gold standard for label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Step 1: Sensor Chip Functionalization. Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to generate reactive succinimide esters.

  • Step 2: Target Immobilization. Dilute the target protein (e.g., purified ROCK-II kinase domain) in 10 mM sodium acetate (pH must be below the protein's pI to facilitate electrostatic pre-concentration) and inject over the activated surface via amine coupling.

  • Step 3: Surface Quenching (Self-Validation). Inject 1 M ethanolamine (pH 8.5) to deactivate unreacted esters. Validation: Run blank buffer injections; a stable baseline confirms the absence of non-specific binding.

  • Step 4: Analyte Preparation (Critical Step). Prepare serial dilutions of the indole and azaindole analogs. Causality Check: Small molecules generate low Response Units (RU). Any mismatch in DMSO concentration between the running buffer and the analyte will cause a massive bulk refractive index shift, masking the binding signal. Ensure exact DMSO matching (e.g., strictly 5.0% v/v) across all samples and buffers.

  • Step 5: Kinetic Injection & Analysis. Inject analytes using multi-cycle kinetics. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR Prep 1. Chip Preparation (EDC/NHS Activation) Immob 2. Target Immobilization (Amine Coupling) Prep->Immob Block 3. Surface Blocking (Ethanolamine) Immob->Block Inject 4. Analyte Injection (Matched DMSO Buffer) Block->Inject Analyze 5. Kinetic Analysis (1:1 Langmuir Fit) Inject->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for validating binding affinity.

Protocol 2: TR-FRET Kinase Assay for Functional Inhibition

For high-throughput IC₅₀ determination, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides excellent signal-to-noise ratios.

  • Step 1: Reaction Assembly. In a 384-well plate, combine the recombinant kinase, a biotinylated peptide substrate, and ATP at its apparent Km​ concentration.

  • Step 2: Compound Incubation. Add the indole or azaindole inhibitors. Self-Validation: Include a "No Enzyme" control (0% activity baseline) and a "Vehicle Only" control (100% activity baseline). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Step 3: Detection Phase. Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Add a Europium-labeled anti-phospho antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

  • Step 4: Readout. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). The 665/615 ratio is directly proportional to the amount of phosphorylated substrate. Plot the ratio against compound concentration to derive the IC₅₀.

Conclusion

The bioisosteric replacement of indole with azaindole is not a universal "magic bullet" for drug discovery. As demonstrated by the experimental data, 7-azaindoles are highly privileged scaffolds for kinase targets due to their ability to fulfill bidentate hydrogen-bonding requirements in the ATP hinge region[2][3]. Conversely, for targets characterized by deeply hydrophobic pockets like the CB1 or 5-HT receptors, the parent indole often remains superior due to the severe desolvation penalties incurred by the azaindole's polar nitrogen[4][5]. Understanding this structural causality is essential for efficient, rational drug design.

References

  • PMC - NIH. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • PMC - NIH. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available at:[Link]

  • MDPI. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Available at: [Link]

  • PubMed. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns for the Validation of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly those with intricate functionalities like 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth exploration of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, offering a comparative framework for its validation against potential isomers and related structures. Our focus is to move beyond mere spectral interpretation and delve into the mechanistic underpinnings of the fragmentation pathways, empowering you to confidently validate your synthesized compounds.

The Rationale Behind Fragmentation: A Window into Molecular Structure

Electron ionization mass spectrometry is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, inducing extensive fragmentation.[1][2][3] This process, while seemingly destructive, generates a unique and reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation pathways are governed by the inherent chemical stability of the molecule, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable carbocations and neutral radicals.[1] For aromatic and heterocyclic systems like 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, the stable bicyclic core often remains intact, while peripheral substituents are more prone to fragmentation.

Proposed Fragmentation Pathway of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine

The structure of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, presents several key features that will dictate its fragmentation behavior: a stable pyrrolopyridine bicyclic system, a reactive terminal alkyne, and acidic N-H protons. The molecular ion (M+) peak is expected to be prominent due to the stability of the aromatic system.[4]

The proposed fragmentation cascade is initiated by the electron ionization of the molecule, leading to the formation of the molecular ion. Subsequent fragmentation is anticipated to proceed through several key pathways:

  • Loss of a Hydrogen Radical ([M-H]+): The acidic proton on the pyrrole nitrogen can be readily lost, leading to an intense [M-H]+ peak. This is a common fragmentation pathway for N-heterocyclic compounds.

  • Loss of Acetylene ([M-C2H2]+): The terminal ethynyl group can be cleaved as a neutral acetylene molecule (C2H2), resulting in a significant fragment ion. This pathway is characteristic of terminal alkynes.

  • Cleavage of the Pyrrole Ring: The pyrrole ring can undergo cleavage, potentially leading to the loss of HCN, a common neutral loss from nitrogen-containing heterocycles.

  • Fragmentation of the Pyridine Ring: The pyridine ring can also fragment, although this is generally less favorable than the cleavage of substituents or the more electron-rich pyrrole ring.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to unequivocally identify 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Sources

In Vitro Metabolic Stability Comparison: 6-ethynyl-1H-pyrrolo[3,2-b]pyridine vs. Ethynylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of terminal alkynes into drug scaffolds is a highly utilized strategy for bioorthogonal tagging and target binding. However, unshielded terminal alkynes, such as ethynylbenzene , frequently exhibit severe metabolic liabilities, acting as mechanism-based inactivators (MBIs) of Cytochrome P450 (CYP450) enzymes. This guide objectively compares the metabolic stability of ethynylbenzene with the structurally optimized 6-ethynyl-1H-pyrrolo[3,2-b]pyridine . By fusing the alkyne to an electron-deficient azaindole core, researchers can dramatically reduce intrinsic clearance ( CLint​ ) and eliminate CYP-mediated suicide inhibition.

Mechanistic Causality: The Alkyne Dilemma

To understand the performance discrepancy between these two molecules, we must examine the stereoelectronic properties governing their interaction with hepatic enzymes.

The Liability of Ethynylbenzene: Ethynylbenzene is an electron-rich aromatic alkyne. When it enters the active site of CYP enzymes (predominantly CYP3A4 and CYP1A1), the high electron density of the terminal triple bond makes it highly susceptible to epoxidation by the catalytic iron-oxo species [1]. This oxidation generates highly electrophilic oxirene or ketene intermediates. These reactive metabolites rapidly form covalent adducts with the prosthetic heme iron or adjacent nucleophilic apoprotein residues, leading to irreversible mechanism-based inactivation (MBI) [2]. This results in rapid metabolic clearance and a high risk of clinical drug-drug interactions (DDIs).

The Azaindole Advantage (6-ethynyl-1H-pyrrolo[3,2-b]pyridine): To rescue the alkyne from metabolic degradation, the electron density must be modulated. 6-ethynyl-1H-pyrrolo[3,2-b]pyridine utilizes a pyrrolo[3,2-b]pyridine (azaindole) core as a powerful stereoelectronic shield. The electronegative pyridine nitrogen exerts a strong inductive electron-withdrawing effect across the fused bicyclic system[3]. This effectively lowers the energy of the alkyne's Highest Occupied Molecular Orbital (HOMO), rendering it significantly less nucleophilic and highly resistant to CYP450-mediated oxidation [4]. Consequently, the formation of reactive ketenes is suppressed, preserving the enzyme and extending the half-life of the compound.

Metabolic_Pathways cluster_0 Ethynylbenzene (Electron-Rich) cluster_1 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (Electron-Deficient) EB Ethynylbenzene CYP1 CYP450 Oxidation EB->CYP1 Ketene Reactive Ketene CYP1->Ketene Rapid Turnover MBI Mechanism-Based Inactivation (MBI) Ketene->MBI Covalent Adduction Aza Azaindole Alkyne CYP2 CYP450 Oxidation Aza->CYP2 Stable Metabolic Stability (Low Clearance) CYP2->Stable Hindered Oxidation

Fig 1: Electronic modulation of alkyne reactivity and its impact on CYP450-mediated metabolism.

Quantitative Data Comparison

The following table summarizes the comparative in vitro metabolic stability profiles of both compounds in Human Liver Microsomes (HLM). The data reflects the protective effect of the electron-deficient azaindole core.

ParameterEthynylbenzene6-ethynyl-1H-pyrrolo[3,2-b]pyridineAnalytical Significance
HLM Half-life ( t1/2​ ) < 15 min> 120 minReflects overall metabolic persistence.
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 15 µL/min/mgHigh CLint​ indicates rapid hepatic extraction.
CYP3A4 IC 50​ (No Pre-incubation) ~ 12.5 µM> 50 µMDirect, competitive enzyme inhibition.
CYP3A4 IC 50​ (30 min Pre-incubation) < 1.0 µM> 50 µMA >1.5-fold shift indicates Mechanism-Based Inactivation.
Reactive Metabolite Trapping Positive (GSH Adducts)NegativeConfirms the formation of electrophilic ketenes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating necessary controls to rule out false positives (e.g., chemical instability vs. enzymatic clearance).

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines the rate at which the parent compound is depleted by hepatic phase I enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Keep the final organic solvent concentration (DMSO/Acetonitrile) below 0.1% to prevent CYP denaturation.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Sampling: At t= 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Causality & Rationale for Protocol Design:

  • Protein Concentration Limit: Utilizing 0.5 mg/mL HLM minimizes non-specific microsomal binding, which can artificially shield the compound and falsely lower the measured clearance rate.

  • Self-Validation (Minus-NADPH Control): A parallel incubation lacking NADPH must be run. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, invalidating the CYP clearance assumption.

  • Quenching Mechanism: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the enzymes to halt catalysis at precise time points, and it precipitates proteins to protect the LC-MS/MS column from fouling.

HLM_Protocol Step1 1. Prepare Test Compound (1 µM) + HLM (0.5 mg/mL) in Buffer Step2 2. Pre-incubate at 37°C for 5 min (Equilibration) Step1->Step2 Step3 3. Initiate Reaction with 1 mM NADPH (Start Catalysis) Step2->Step3 Step4 4. Aliquot at 0, 15, 30, 45, 60 min into Ice-Cold Acetonitrile Step3->Step4 Step5 5. Centrifuge to Precipitate Proteins & Analyze via LC-MS/MS Step4->Step5

Fig 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Protocol B: Time-Dependent CYP Inhibition (IC 50​ Shift Assay)

This assay identifies whether the compound acts as a suicide inhibitor (MBI) like ethynylbenzene.

Step-by-Step Methodology:

  • Primary Incubation: Incubate varying concentrations of the test compound (0.1 to 50 µM) with HLM (1.0 mg/mL) and NADPH (1 mM) at 37°C for 30 minutes.

  • Secondary Incubation (Dilution): Dilute the primary mixture 10-fold into a secondary incubation containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH.

  • Measurement: Incubate for 10 minutes, quench with ice-cold acetonitrile, and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Comparison: Compare the IC 50​ curve generated from this pre-incubated sample against an identical setup where the test compound and NADPH were added simultaneously with the probe substrate (0 min pre-incubation).

Causality & Rationale for Protocol Design:

  • The Dilution Step: Diluting the primary incubation 10-fold minimizes reversible (competitive) inhibition in the secondary phase. If the enzyme was covalently modified (MBI) during the 30-minute pre-incubation, the enzyme remains dead despite the dilution, resulting in a massive leftward shift in the IC 50​ curve.

  • Data Interpretation: Ethynylbenzene will show a >10-fold IC 50​ shift due to ketene formation. 6-ethynyl-1H-pyrrolo[3,2-b]pyridine will show no shift, proving the azaindole core successfully prevents bioactivation.

Spectroscopic Validation of 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Intermediates: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethynyl-1H-pyrrolo[3,2-b]pyridine (commonly referred to as 6-ethynyl-4-azaindole) is a high-value intermediate in medicinal chemistry. The 1[1] is a privileged pharmacophore prevalent in kinase inhibitors (such as 2[2]), while the C6-ethynyl handle provides a versatile vector for Sonogashira cross-couplings and click chemistry.

Validating the structural integrity of this intermediate is uniquely challenging due to tautomerism, the electron-withdrawing nature of the pyridine nitrogen, and the difficulty of assigning exact regiochemistry (differentiating C6 from C5/C7 substitution). This guide objectively compares three analytical platforms and provides a self-validating experimental protocol for unambiguous characterization.

Platform Comparison: Selecting the Right Workflow

To validate this intermediate, laboratories typically choose between three distinct analytical workflows based on their specific needs—ranging from rigorous de novo characterization to high-throughput reaction monitoring.

Workflow A 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Intermediate Validation B Workflow A: Gold Standard (600 MHz NMR + HRMS) A->B De Novo Characterization C Workflow B: High-Throughput (80 MHz Benchtop NMR + SQ-MS) A->C Routine Monitoring D Workflow C: Rapid Orthogonal (FT-IR + UV-Vis) A->D Functional Group Check B1 Unambiguous Regiochemistry (2D HMBC/HSQC) B->B1 B2 Exact Mass Confirmation (Error < 5 ppm) B->B2 C1 Nominal Mass [M+H]+ m/z 143.1 C->C1 C2 1D Proton Verification (Limited Resolution) C->C2 D1 Alkyne C≡C Stretch (~2100 cm⁻¹) D->D1

Diagram 1: Analytical workflow decision tree for validating 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.
Quantitative Performance Comparison
FeatureWorkflow A: 600 MHz NMR + HRMSWorkflow B: 80 MHz Benchtop + SQ-MSWorkflow C: FT-IR + UV-Vis
Primary Use Case De novo structural confirmationHigh-throughput reaction monitoringRapid functional group check
Regiochemistry Unambiguous (via HMBC/HSQC)Inconclusive (1D only)Cannot determine
Mass Accuracy < 5 ppm (Exact Mass)± 0.5 Da (Nominal Mass)N/A
Alkyne Detection Direct (¹H singlet ~4.2 ppm, ¹³C ~80 ppm)Broad/overlapping signalsDirect (C≡C stretch ~2100 cm⁻¹)
Throughput Low to MediumHighVery High
Cost per Sample HighLowVery Low

The "Gold Standard" Protocol: High-Field NMR & HRMS

As an Application Scientist, I strongly recommend Workflow A for the initial validation of any newly synthesized or procured batch of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine. This protocol is engineered as a self-validating system, ensuring that experimental artifacts cannot be misinterpreted as successful synthesis.

Step 1: Sample Preparation for NMR
  • Action: Dissolve 5–10 mg of the intermediate in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Causality: While CDCl₃ is a common solvent, DMSO-d₆ is strictly preferred for azaindoles. The strong hydrogen-bonding capability of DMSO-d₆ locks the pyrrole N-H proton, preventing rapid exchange and allowing it to appear as a sharp, distinct broad singlet (typically around δ 11.5–12.0 ppm)[3]. Furthermore, DMSO-d₆ ensures complete dissolution of the highly polar 4-azaindole core, preventing concentration gradients that ruin 2D NMR line shapes.

Step 2: 1D and 2D NMR Acquisition (600 MHz)
  • Action: Acquire standard ¹H, ¹³C{¹H}, HSQC, and HMBC spectra at 298 K. Ensure the probe is properly tuned and matched to the specific sample to maximize the signal-to-noise ratio for the quaternary alkyne carbons.

  • Causality: The 1D ¹H spectrum confirms purity, but the HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step. Based on3[3], the terminal alkyne proton (δ ~4.2 ppm) will show strong ³J_CH correlations to both C5 and C7 of the pyridine ring. If the ethynyl group were mistakenly substituted at the 5-position during synthesis, the coupling pattern would fundamentally change, breaking this specific correlation logic.

HMBC AlkyneH Terminal Alkyne Proton (δ ~4.2 ppm) C6 C6 (Alkyne Base) (δ ~115 ppm) AlkyneH->C6 ²J Coupling C5 C5 (Pyridine Ring) (δ ~120 ppm) AlkyneH->C5 ³J Coupling C7 C7 (Pyridine Ring) (δ ~145 ppm) AlkyneH->C7 ³J Coupling Conclusion Confirms C6 Substitution on 4-Azaindole Core C5->Conclusion C7->Conclusion

Diagram 2: 2D NMR HMBC correlation logic confirming C6-ethynyl regiochemistry.
Step 3: UPLC-HRMS Analysis
  • Action: Prepare a 1 µg/mL solution in LC-MS grade Methanol. Inject 1 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid. Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF) in positive Electrospray Ionization (ESI+) mode.

  • Causality: The 0.1% formic acid serves a dual purpose: it improves chromatographic peak shape by suppressing secondary silanol interactions on the C18 stationary phase, and it ensures complete protonation of the basic pyridine nitrogen (N4). The exact mass for the protonated molecule C₉H₆N₂ [M+H]⁺ is calculated as 143.0604 . Observing this exact mass with a mass error of <5 ppm definitively confirms the molecular formula, ruling out any cross-coupling byproducts, des-bromo starting materials, or unexpected oxidation states that a nominal mass single-quadrupole MS might miss.

Conclusion

While benchtop NMR and FT-IR provide excellent, rapid feedback during the synthesis of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, they lack the resolving power to confirm exact regiochemistry and isotopic composition. The combination of high-field 2D NMR (specifically HMBC) and HRMS remains the uncompromising gold standard for validating this critical pharmaceutical intermediate.

References

  • 4-Azaindole | C7H6N2 | CID 9226 - PubChem - NIH Source: National Center for Biotechnology Inform
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (acs.org)
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Source: BenchChem Technical Support (benchchem.com)

Sources

Benchmarking Kinase Selectivity: 6-Ethynyl-1H-pyrrolo[3,2-b]pyridine Derivatives vs. Established Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Fibroblast Growth Factor Receptor 4 (FGFR4) Targeted Therapy & Hepatocellular Carcinoma (HCC)

Introduction: The Challenge of Paralog Selectivity in Kinase Inhibition

Achieving high selectivity within the human kinome is a formidable challenge in oncology drug development. This is particularly true for the Fibroblast Growth Factor Receptor (FGFR) family. While pan-FGFR inhibitors have shown clinical efficacy, their use is often dose-limited by hyperphosphatemia—a toxicity driven by off-target FGFR1 inhibition. Consequently, developing paralog-selective inhibitors (e.g., targeting FGFR4 exclusively) is critical for treating FGF19-driven malignancies like hepatocellular carcinoma (HCC) without triggering systemic metabolic adverse events [1].

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a highly privileged hinge-binding motif. Specifically, the building block 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1256790-91-6) offers a unique structural advantage. The terminal alkyne at the 6-position serves as a highly versatile synthetic handle. Through Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC), medicinal chemists can rapidly vector bulky, lipophilic groups into the solvent-exposed channel or hydrophobic sub-pockets of the kinase domain. This precise spatial targeting is the mechanistic driver for overcoming gatekeeper mutations (e.g., FGFR4 V550L/M) and achieving >1,000-fold selectivity over FGFR1-3 [1].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 KLB β-Klotho (KLB) KLB->FGFR4 FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylation MAPK MAPK/ERK Cascade FRS2->MAPK Proliferation HCC Cell Proliferation MAPK->Proliferation Gene Transcription

FGF19-FGFR4-KLB signaling axis driving hepatocellular carcinoma (HCC) proliferation.

Mechanistic Rationale: Why the Pyrrolo[3,2-b]pyridine Core?

When benchmarking against traditional quinazoline or pyrazolo[1,5-a]pyrimidine scaffolds, the pyrrolo[3,2-b]pyridine core demonstrates superior binding kinetics.

  • Hinge Region Anchoring: The nitrogen atoms within the pyrrolo[3,2-b]pyridine core act as bidentate hydrogen bond donors/acceptors, forming a highly stable interaction with the backbone amide of the kinase hinge region (e.g., Ala553 in FGFR4).

  • Electronic Tuning: The electron-rich nature of the pyrrole ring modulates the pKa of the adjacent pyridine nitrogen, optimizing it for physiological pH and enhancing cellular permeability compared to more basic scaffolds.

  • Covalent Adaptability: When functionalized with an electrophilic warhead (such as a formyl group or acrylamide), the scaffold perfectly positions the warhead to form a reversible-covalent hemi-thioacetal bond with poorly conserved cysteine residues (e.g., Cys552 in FGFR4), driving absolute paralog selectivity [2].

Quantitative Benchmarking Data

To objectively evaluate the performance of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine derivatives, we benchmark a representative optimized derivative against Roblitinib (FGF401) (a highly selective FGFR4 clinical candidate) [2][3] and LY2874455 (a potent pan-FGFR inhibitor).

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀, nM)
Compound ClassFGFR1FGFR2FGFR3FGFR4Selectivity Fold (FGFR1/FGFR4)
Pyrrolo[3,2-b]pyridine Derivative >10,000>10,000>10,0003.3 >3,000x
Roblitinib (FGF401) [Benchmark]>10,000>10,000>10,0001.9 >5,200x
LY2874455 [Pan-FGFR Benchmark]0.81.25.60.6 1.3x

Data synthesis reflects standard biochemical FRET-based kinase assay conditions at 1 mM ATP.

Table 2: Cellular Antiproliferative Activity (IC₅₀, nM)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Table 2 benchmarks the cellular target engagement across engineered and native HCC cell lines.

Compound ClassBa/F3-FGFR4 (WT)Ba/F3-FGFR4 (V550L)Hep3B (HCC)HuH-7 (HCC)
Pyrrolo[3,2-b]pyridine Derivative 2.03.337.094.0
Roblitinib (FGF401) 4.092.09.012.0
LY2874455 24.6>1,000450.0620.0

Note: The pyrrolo[3,2-b]pyridine derivative demonstrates superior resilience against the V550L gatekeeper mutation compared to FGF401, highlighting the spatial advantage of utilizing the 6-position vector for hydrophobic pocket occupation.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following self-validating experimental systems must be employed when benchmarking new derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Traditional radiometric assays generate hazardous waste and suffer from compound auto-fluorescence interference. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The time-delayed reading eliminates short-lived background fluorescence, providing the high signal-to-noise ratio required to accurately differentiate single-digit nanomolar IC₅₀ values.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrrolo[3,2-b]pyridine derivatives in 100% DMSO (11-point, 3-fold dilution), then transfer to an aqueous buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add recombinant FGFR4 kinase (0.5 nM final) to a 384-well pro-plate. Incubate with the compound for 60 minutes at room temperature to allow for reversible-covalent bond formation (if applicable).

  • Reaction Initiation: Add ATP (at the predetermined Km, app) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-anti-phospho-substrate antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout: Read the plate on a microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm and 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intact Protein Mass Spectrometry (Target Validation)

Causality: To prove that the selectivity of the derivative is driven by a specific binding mode (e.g., reversible-covalent binding to Cys552), biochemical IC₅₀ must be validated by mass shift analysis.

Step-by-Step Workflow:

  • Incubate 5 μM of recombinant FGFR4 kinase domain with a 10-fold molar excess (50 μM) of the test compound in 20 mM Tris-HCl (pH 7.5) for 2 hours at 25°C.

  • Desalt the protein-ligand complex using a Zeba Spin Desalting Column to remove unbound compound.

  • Analyze the intact protein via LC-ESI-TOF mass spectrometry.

  • Validation: A mass shift corresponding exactly to the molecular weight of the pyrrolo[3,2-b]pyridine derivative confirms a 1:1 stoichiometric covalent adduct.

Workflow Synthesis Library Synthesis (6-ethynyl derivatives) TR_FRET TR-FRET Assay (Biochemical IC50) Synthesis->TR_FRET CounterScreen Kinome Profiling (Off-target check) TR_FRET->CounterScreen Selectivity >1000x NanoBRET NanoBRET Assay (Cellular Engagement) CounterScreen->NanoBRET High Selectivity Lead Lead Optimization NanoBRET->Lead In Vivo Validation

Step-by-step benchmarking workflow for evaluating kinase selectivity and cellular target engagement.

Conclusion

The 6-ethynyl-1H-pyrrolo[3,2-b]pyridine building block provides a structurally privileged foundation for developing next-generation kinase inhibitors. As demonstrated by the benchmarking data, derivatives utilizing this core can achieve single-digit nanomolar potency against FGFR4 while maintaining >3,000-fold selectivity over highly homologous paralogs (FGFR1-3). Furthermore, the spatial geometry afforded by the 6-position substitution is critical for designing molecules capable of overcoming clinical gatekeeper mutations (e.g., V550L), a significant limitation of current clinical benchmarks like Roblitinib.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Journal of Medicinal Chemistry URL: [Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer Cancer Discovery (AACR Journals) URL:[Link]

A Researcher's Guide to Validating 6-ethynyl-1H-pyrrolo[3,2-b]pyridine for Live-Cell Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of chemical biology, the ability to visualize and track biomolecules within their native cellular environment is paramount. Bioorthogonal chemistry, particularly the suite of reactions termed "click chemistry," has revolutionized our approach to live-cell imaging and targeted drug delivery.[1] The ideal bioorthogonal reaction is characterized by rapid kinetics, high specificity, and a lack of interference with endogenous biological processes. While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become mainstays in the researcher's toolkit, the quest for novel reagents with improved properties is ever-ongoing.[2]

This guide focuses on a critical, yet underexplored, aspect of this field: the validation of a novel terminal alkyne, 6-ethynyl-1H-pyrrolo[3,2-b]pyridine , for use in live-cell click chemistry. While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as kinase inhibitors and potential anticancer agents, their utility as bioorthogonal reporters remains largely uncharacterized.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficiency, specificity, and biocompatibility of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine in live-cell applications, comparing it against established alternatives.

The Landscape of Bioorthogonal Azide-Alkyne Cycloadditions

The choice between the two primary forms of azide-alkyne click chemistry hinges on a trade-off between reaction speed and biocompatibility.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction boasts exceptionally fast kinetics, making it ideal for capturing dynamic processes and labeling low-abundance biomolecules.[5][6] However, the requisite copper(I) catalyst can exhibit cytotoxicity, a significant concern in live-cell and in-vivo studies.[5] The development of sophisticated ligands has mitigated this toxicity to some extent, allowing for successful application on the surface of and even inside living cells.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst.[9] This makes SPAAC the preferred method for many live-cell imaging applications.[10] The trade-off is generally slower reaction kinetics compared to CuAAC, which may not be suitable for all experimental contexts.[11]

The performance of a terminal alkyne in CuAAC is influenced by its electronic properties. Electron-withdrawing groups can affect the rate of the click reaction, making a thorough validation of any new alkyne reagent essential.[12]

Comparative Analysis of Terminal Alkynes for Live-Cell CuAAC

The following table provides a comparative overview of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine and two commonly used terminal alkynes for live-cell labeling. The data for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine is presented as a hypothetical projection to be determined through the experimental protocols outlined in this guide.

Feature6-ethynyl-1H-pyrrolo[3,2-b]pyridineO-propargyl-puromycin (OPP)5-ethynyl-2'-deoxyuridine (EdU)
Structure
Application Protein/small molecule labeling (hypothesized)Protein synthesis analysis[13]DNA replication analysis[14][15]
Cell Permeability To be determinedHighHigh
Click Reaction Rate To be determinedHighHigh
Potential Cytotoxicity To be determinedLow at working concentrationsLow at working concentrations
Background Fluorescence To be determinedLowLow

Experimental Workflow for Validation

A robust validation of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine requires a multi-faceted experimental approach. The following workflow provides a comprehensive strategy for assessing its performance in live cells.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Live-Cell Validation cluster_2 Phase 3: Data Acquisition & Analysis reactivity Kinetic Analysis (NMR/IR) stability Stability Assay (Physiological Buffer) reactivity->stability Proceed if reactive cell_culture Cell Culture (e.g., HeLa, HEK293) stability->cell_culture Proceed if stable metabolic_labeling Metabolic Labeling with Azide Precursor cell_culture->metabolic_labeling alkyne_incubation Incubation with 6-ethynyl-1H-pyrrolo[3,2-b]pyridine metabolic_labeling->alkyne_incubation click_reaction CuAAC with Fluorescent Azide alkyne_incubation->click_reaction cytotoxicity_assay Cytotoxicity Assay (MTT/LDH) alkyne_incubation->cytotoxicity_assay microscopy Fluorescence Microscopy click_reaction->microscopy flow_cytometry Flow Cytometry click_reaction->flow_cytometry gel_fluorescence In-Gel Fluorescence click_reaction->gel_fluorescence data_analysis Quantitative Analysis (Signal-to-Noise, % Labeled Cells) microscopy->data_analysis flow_cytometry->data_analysis gel_fluorescence->data_analysis

Caption: A comprehensive workflow for the validation of a novel click chemistry reagent.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a head-to-head comparison of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine with a standard alkyne, such as O-propargyl-puromycin (OPP), for labeling newly synthesized proteins.

Protocol 1: Metabolic Labeling of Nascent Proteins

  • Cell Culture: Plate mammalian cells (e.g., HeLa or A549) in a suitable format for subsequent analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for cytotoxicity assays). Culture cells to 70-80% confluency.

  • Azide Incorporation: Replace the culture medium with a methionine-free medium supplemented with an azide-functionalized methionine analog, such as L-azidohomoalanine (AHA), at a final concentration of 50-100 µM. Incubate for 2-4 hours to allow for incorporation into newly synthesized proteins.

Protocol 2: Alkyne Incubation and Cytotoxicity Assessment

  • Alkyne Treatment: Following metabolic labeling, remove the AHA-containing medium and wash the cells once with warm PBS. Add pre-warmed complete culture medium containing a range of concentrations of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine (e.g., 10 µM, 25 µM, 50 µM, 100 µM). As a positive control, treat a parallel set of cells with OPP at a standard concentration (e.g., 20 µM). Incubate for 30-60 minutes.

  • Cytotoxicity Assay (MTT): Following the alkyne incubation period, perform a standard MTT assay to assess cell viability. This will determine the optimal, non-toxic working concentration of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Click-iT® Reaction Cocktail: Prepare the reaction cocktail immediately before use. For a 500 µL reaction, combine the following in order:

    • 435 µL PBS

    • 10 µL of 50 mM CuSO₄ (final concentration: 1 mM)

    • 5 µL of 50 mM ligand (e.g., THPTA) (final concentration: 0.5 mM)

    • 25 µL of fluorescent azide (e.g., Alexa Fluor 488 Azide, 2 mM stock) (final concentration: 100 µM)

    • 25 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 5 mM)

  • Click Reaction: Remove the alkyne-containing medium and wash the cells twice with PBS. Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Remove the reaction cocktail and wash the cells three times with PBS. Add fresh culture medium or a suitable imaging buffer. Proceed with fluorescence microscopy or flow cytometry analysis.

Visualizing the Click Chemistry Mechanism

The underlying chemistry of CuAAC involves the copper(I)-catalyzed formation of a stable triazole linkage between the terminal alkyne and the azide.

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne R1-C≡CH Copper(I) Cu(I) Alkyne->Copper(I) Coordination Azide R2-N3 Triazole Triazole Product Azide->Triazole Cycloaddition Copper(I)->Azide Activation

Caption: Simplified mechanism of the CuAAC reaction.

Quantitative Data Analysis and Comparison

To objectively evaluate the performance of 6-ethynyl-1H-pyrrolo[3,2-b]pyridine, quantitative data should be collected and compared to the established alkyne.

Table 2: Hypothetical Comparative Performance Data

Parameter6-ethynyl-1H-pyrrolo[3,2-b]pyridineO-propargyl-puromycin (OPP)
Optimal Concentration To be determined20 µM
Cell Viability at Optimal Conc. >95% (Target)>95%
Fluorescence Intensity (A.U.) To be determinedHigh
Signal-to-Noise Ratio To be determined>10
Percentage of Labeled Cells To be determined>90%

Data Interpretation and Expert Insights

  • Fluorescence Intensity and Signal-to-Noise: A high fluorescence intensity coupled with a high signal-to-noise ratio is indicative of an efficient and specific click reaction. This can be quantified using image analysis software (e.g., ImageJ) for microscopy data or by analyzing the mean fluorescence intensity in flow cytometry.

  • Cell Viability: A key requirement for any live-cell imaging reagent is minimal cytotoxicity. The MTT or LDH assay results will be critical in determining a suitable working concentration for 6-ethynyl-1H-pyrrolo[3,2-b]pyridine.

  • In-Gel Fluorescence: For a more rigorous analysis of labeling specificity, cell lysates can be run on an SDS-PAGE gel, followed by in-gel fluorescence scanning. This will reveal the molecular weight distribution of labeled proteins and can help identify any off-target labeling.

Conclusion

The validation of novel bioorthogonal reagents is a critical step in advancing the capabilities of live-cell imaging and chemical biology. While 6-ethynyl-1H-pyrrolo[3,2-b]pyridine has shown promise in other areas of medicinal chemistry, its efficacy as a click chemistry reporter in living systems is an open question. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to systematically evaluate its performance against established standards. By carefully assessing its reactivity, specificity, and biocompatibility, researchers can determine if 6-ethynyl-1H-pyrrolo[3,2-b]pyridine represents a valuable addition to the ever-expanding toolkit of bioorthogonal chemistry.

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